molecular formula C10H18N2O B601217 3-Phenylpyrazin-2-ol CAS No. 73200-73-4

3-Phenylpyrazin-2-ol

Cat. No.: B601217
CAS No.: 73200-73-4
M. Wt: 172.19
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylpyrazin-2-ol is a versatile organic intermediate of significant interest in medicinal chemistry and drug discovery . Its core structure, the 2-hydroxypyrazine motif, is recognized for its potential in pharmaceutical research . This compound serves as a key building block in the synthesis of 2-substituted pyrazine derivatives that are investigated for their properties as potential antibacterial agents . Furthermore, the 2-hydroxypyrazine structure is utilized in the development of novel compounds with potential antioxidant activity . The synthesis of such pyrazine cores often relies on classic methods like the Reuben G. Jones condensation, underscoring the ongoing importance of this heterocycle in generating new chemical entities for biological evaluation . As a research compound, this compound provides a valuable scaffold for the exploration of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-10-9(11-6-7-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPKOIOSVWYKHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40951466
Record name 3-Phenylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2882-18-0, 73200-73-4
Record name 2-Hydroxy-3-phenylpyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002882180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenylpyrazin-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073200734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Phenyl-2(1H)-pyrazinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E131SU560G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-Phenylpyrazin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical and biological properties of 3-Phenylpyrazin-2-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important molecular concepts.

Core Physicochemical Properties

This compound, also known by its tautomeric name 3-phenyl-2(1H)-pyrazinone, is a solid, pale yellow compound.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O
Molecular Weight 172.18 g/mol
Melting Point 172-174 °C[1]
Boiling Point Not available
Solubility Slightly soluble in Chloroform and Methanol[1]
Predicted pKa 11.26 ± 0.40[1][2]
Predicted pKa 7.87 ± 0.30[3]
Appearance Pale Yellow Solid[1]
Storage Refrigerator, Sealed in dry conditions[1]

Note on pKa: The significant difference in predicted pKa values may be attributed to the different computational methods used for prediction and the tautomeric nature of the molecule.

Tautomerism

A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with 3-phenyl-2(1H)-pyrazinone. This equilibrium between the enol (-ol) and keto (-one) forms can influence its chemical reactivity, biological activity, and physicochemical properties such as solubility and pKa. The predominant tautomer can vary depending on the solvent and physical state.

Caption: Tautomeric equilibrium between the enol and keto forms of this compound.

Experimental Protocols

Synthesis of 3-Phenyl-2(1H)-pyrazinone

The synthesis of 3-phenyl-2(1H)-pyrazinone can be achieved through the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. A general procedure is outlined below:

Materials:

  • α-Amino acid amide (e.g., 2-aminoacetamide hydrochloride)

  • Phenylglyoxal

  • Base (e.g., sodium bicarbonate)

  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve the α-amino acid amide and phenylglyoxal in the solvent in a round-bottom flask.

  • Add the base to the mixture to neutralize the hydrochloride and facilitate the condensation reaction.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 3-phenyl-2(1H)-pyrazinone.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

Procedure:

  • Ensure the sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a steady rate (e.g., 2-3 °C per minute) when approaching the expected melting point.

  • Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.

Determination of Boiling Point (Micro-reflux method)

Procedure:

  • Place a small volume (a few milliliters) of the liquid sample in a small test tube or vial.

  • Add a boiling chip to ensure smooth boiling.

  • Position a thermometer with its bulb in the vapor phase, just above the surface of the liquid.

  • Gently heat the sample until it boils and a reflux ring of condensing vapor is observed on the walls of the container, with the top of the ring surrounding the thermometer bulb.

  • The stable temperature reading on the thermometer at this point is the boiling point of the substance.

Determination of pKa by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) can be determined by monitoring the change in UV-Vis absorbance of the compound at different pH values.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • Prepare a series of buffer solutions with a range of known pH values.

  • Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same concentration of the compound but different pH.

  • Measure the UV-Vis absorbance spectrum for each solution.

  • Identify the wavelength(s) at which the absorbance changes significantly with pH.

  • Plot the absorbance at this wavelength against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.

Potential Biological Activity and Signaling Pathway

While the specific biological signaling pathway for this compound is not extensively documented, derivatives of pyrazines have shown notable biological activities. For instance, certain N-(5-phenylpyrazin-2-yl)-benzamide derivatives have been identified as insect growth modulators that act by inhibiting chitin biosynthesis. This suggests a potential mechanism of action involving the disruption of the chitin synthase 1 enzyme, which is crucial for the formation of the insect exoskeleton.

Chitin_Synthesis_Inhibition cluster_pathway Chitin Biosynthesis Pathway UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase 1 UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Chitin_Synthase->Chitin Catalyzes Exoskeleton Insect Exoskeleton Formation Chitin->Exoskeleton Precursor for Inhibitor This compound Derivative Inhibitor->Chitin_Synthase Inhibits

Caption: Proposed mechanism of action of this compound derivatives on the chitin biosynthesis pathway in insects.

This guide provides a foundational understanding of this compound for professionals in the fields of chemical research and drug development. Further experimental investigation is warranted to fully elucidate its properties and potential applications.

References

Synthesis of 3-Phenyl-2(1H)-Pyrazinone from α-Aminoamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-phenyl-2(1H)-pyrazinone, a valuable heterocyclic scaffold in medicinal chemistry, from α-aminoamides. The core of this synthesis is the well-established cyclocondensation reaction between an α-aminoamide and a 1,2-dicarbonyl compound, a method pioneered by Jones, Karmas, and Spoerri. This document offers detailed experimental protocols, quantitative data, and a mechanistic overview to support research and development in this area.

Overview of the Synthetic Strategy

The primary and most efficient method for the synthesis of 2(1H)-pyrazinones from acyclic precursors is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[1][2] This one-pot reaction leads to the formation of the pyrazinone ring through the creation of N-1 to C-6 and N-4 to C-5 bonds.[1][2] For the specific synthesis of 3-phenyl-2(1H)-pyrazinone, the required precursors are α-phenylglycine amide (2-amino-2-phenylacetamide) and glyoxal. The phenyl group at the α-position of the aminoamide dictates the substitution at the 3-position of the resulting pyrazinone ring.

The reaction can be performed using either the free α-amino acid amide in the presence of a base or, more conveniently, with the hydrohalide salt of the aminoamide, which is often more readily accessible.[1]

Experimental Protocol

The following protocol details the synthesis of 3-phenyl-2(1H)-pyrazinone from benzaldehyde, which is first converted to phenylglycinamide hydrochloride in situ, followed by cyclocondensation with glyoxal.[3]

Synthesis of Phenylglycinamide Hydrochloride (Intermediate)
  • In a suitable reaction vessel, a stirred solution of potassium cyanide (0.3 mol) and ammonium chloride (0.3 mol) in 100 ml of water is prepared.

  • A solution of benzaldehyde (0.3 mol) in 100 ml of methanol is added to the aqueous solution.

  • The reaction mixture is stirred at 25°C for 6 hours.

  • The resulting oil layer is separated and dissolved in methylene chloride.

  • The organic solution is washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated to yield a brown oil.

  • This oil is then stirred with 150 ml of concentrated hydrochloric acid for 1 hour at 45°C, which results in the precipitation of phenylglycinamide hydrochloride.

Cyclocondensation to form 3-Phenyl-2(1H)-Pyrazinone
  • The precipitated phenylglycinamide hydrochloride is dissolved in 120 ml of water, and the solution is stirred and cooled to 2°C.

  • To this cooled solution, 4.8 g of 40% aqueous glyoxal (0.03 mol) is added.

  • Following the glyoxal addition, 6.0 ml of 10 N sodium hydroxide is added dropwise, maintaining the temperature at 2°C.

  • The reaction mixture is stirred for 5 hours at 2°C and then filtered.

  • The filtrate is acidified to a pH of 6 with 3.0 ml of 10 N hydrochloric acid.

  • The resulting precipitate of 3-phenyl-2(1H)-pyrazinone is collected by filtration.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 3-phenyl-2(1H)-pyrazinone as described in the experimental protocol.

ParameterValue
Reactants
Benzaldehyde0.3 mol
Potassium Cyanide0.3 mol
Ammonium Chloride0.3 mol
40% Aqueous Glyoxal4.8 g (0.03 mol)
10 N Sodium Hydroxide6.0 ml
10 N Hydrochloric Acid3.0 ml
Reaction Conditions
Phenylglycinamide Synthesis Temp.25°C
Phenylglycinamide Synthesis Time6.0 hr
Cyclocondensation Temp.2°C
Cyclocondensation Time5.0 hr
Product
Final Product3-Phenyl-2(1H)-pyrazinone
pH for Precipitation6

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_intermediate Intermediate Synthesis cluster_cyclocondensation Cyclocondensation start Benzaldehyde, KCN, NH4Cl in H2O/MeOH stir_6h Stir at 25°C for 6h start->stir_6h extraction Isolate oil, dissolve in CH2Cl2, wash, dry, evaporate stir_6h->extraction hcl_treatment Treat with conc. HCl at 45°C for 1h extraction->hcl_treatment intermediate Phenylglycinamide Hydrochloride (precipitate) hcl_treatment->intermediate dissolve Dissolve intermediate in H2O, cool to 2°C intermediate->dissolve add_glyoxal Add 40% aqueous glyoxal dissolve->add_glyoxal add_naoh Add 10N NaOH dropwise add_glyoxal->add_naoh stir_5h Stir at 2°C for 5h add_naoh->stir_5h filtration1 Filter stir_5h->filtration1 acidify Acidify filtrate to pH 6 with 10N HCl filtration1->acidify filtration2 Collect precipitate acidify->filtration2 product 3-Phenyl-2(1H)-pyrazinone filtration2->product

Caption: Experimental workflow for the synthesis of 3-phenyl-2(1H)-pyrazinone.

Reaction Mechanism

reaction_mechanism cluster_reactants aminoamide α-Phenylglycine Amide intermediate1 Initial Condensation (Schiff Base Formation) aminoamide->intermediate1 glyoxal Glyoxal glyoxal->intermediate1 intermediate2 Intramolecular Cyclization intermediate1->intermediate2 dihydropyrazinone Dihydropyrazinone Intermediate intermediate2->dihydropyrazinone oxidation Oxidation (Aromatization) dihydropyrazinone->oxidation product 3-Phenyl-2(1H)-pyrazinone oxidation->product

Caption: Proposed mechanism for the formation of 3-phenyl-2(1H)-pyrazinone.

The reaction mechanism proceeds through an initial condensation of the primary amino group of α-phenylglycine amide with one of the carbonyl groups of glyoxal to form a Schiff base. This is followed by an intramolecular cyclization where the amide nitrogen attacks the second carbonyl group of the glyoxal moiety. The resulting dihydropyrazinone intermediate then undergoes oxidation (aromatization), which can occur via air oxidation, to yield the stable 3-phenyl-2(1H)-pyrazinone.

References

Spectroscopic Analysis of 3-Phenylpyrazin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of NMR, IR, and MS Data for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpyrazin-2-ol, also known as 3-phenyl-2(1H)-pyrazinone, is a heterocyclic organic compound with a pyrazinone core. The pyrazinone scaffold is a key structural motif in a variety of biologically active molecules and natural products, exhibiting a range of pharmacological activities. A thorough understanding of the spectroscopic properties of this compound is fundamental for its identification, characterization, and the development of novel derivatives with potential therapeutic applications. This technical guide provides a summary of available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with the general experimental protocols for acquiring such data.

Spectroscopic Data

The anticipated spectroscopic data for this compound is summarized in the tables below. This data is based on the analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0br s1HN-H
~8.0 - 8.2d1HPyrazinone ring H
~7.8 - 8.0d1HPyrazinone ring H
~7.4 - 7.6m3HPhenyl ring H (meta, para)
~7.2 - 7.4m2HPhenyl ring H (ortho)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~160C=O
~150C-phenyl
~135Phenyl C-ipso
~130Phenyl C-para
~129Phenyl C-ortho
~128Phenyl C-meta
~125Pyrazinone C-H
~120Pyrazinone C-H

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200-3000Medium, BroadN-H Stretch
3100-3000MediumAromatic C-H Stretch
~1650StrongC=O Stretch (Amide)
~1600, ~1480Medium-StrongC=C Stretch (Aromatic)
~1400MediumC-N Stretch
750-700StrongC-H Bending (Aromatic, out-of-plane)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound (C₁₀H₈N₂O)

m/zRelative Intensity (%)Assignment
172High[M]⁺ (Molecular Ion)
144Medium[M-CO]⁺
117Medium[M-CO-HCN]⁺
105High[C₆H₅CO]⁺ (Benzoyl cation)
77High[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to obtain the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of the solid this compound sample is accurately weighed.

  • The sample is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain an internal reference.

  • The tube is capped and gently agitated to ensure complete dissolution.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR:

    • The spectrometer is tuned to the proton frequency.

    • A standard one-pulse sequence is typically used.

    • Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • A sufficient number of scans (e.g., 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR:

    • The spectrometer is tuned to the carbon-13 frequency.

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

    • A wider spectral width (e.g., 220 ppm) is required.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of the solid this compound sample is ground into a fine powder using an agate mortar and pestle.

  • About 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar.

  • The sample and KBr are thoroughly mixed and ground together until a homogeneous, fine powder is obtained.

  • A portion of the mixture is transferred to a pellet press die.

  • The die is placed under high pressure (typically several tons) using a hydraulic press to form a thin, transparent KBr pellet.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • A background spectrum of the empty sample compartment is first recorded.

  • The KBr pellet is placed in the sample holder in the spectrometer's beam path.

  • The sample spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

  • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

  • A small amount of the this compound sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

  • For direct insertion, the sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and heated to vaporize the sample.

  • In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).

  • This bombardment causes the molecules to ionize, primarily forming a molecular ion ([M]⁺), and to fragment into smaller charged species.

Mass Analysis and Detection:

  • Instrument: A mass spectrometer equipped with a mass analyzer such as a quadrupole, time-of-flight (TOF), or magnetic sector.

  • The positively charged ions are accelerated out of the ion source and into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The separated ions are detected by a detector (e.g., an electron multiplier), which generates a signal proportional to the abundance of each ion.

  • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectral Data (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectral Data (Functional Group Identification) IR->IR_Data MS_Data MS Spectral Data (Molecular Weight, Fragmentation Pattern) MS->MS_Data Structure_Confirmation Structure Confirmation of This compound NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

The Rising Promise of Pyrazinones: A Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazinone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse and potent biological activities. This guide provides an in-depth overview of the screening of pyrazinone and its related heterocyclic analogs, such as pyrazolones, detailing their therapeutic potential as anticancer, antimicrobial, and enzyme inhibitory agents. Through a comprehensive review of recent findings, this document offers detailed experimental protocols, quantitative biological data, and visual representations of key cellular pathways and experimental workflows to support ongoing research and drug discovery efforts.

Anticancer Activity: Targeting Key Cellular Pathways

Pyrazinone derivatives have emerged as promising candidates in oncology, demonstrating significant efficacy against various cancer cell lines. Their mechanisms of action often involve the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer.

Enzyme Inhibition in Cancer Therapy

A primary mode of anticancer action for many pyrazinone-based compounds is the inhibition of kinases, enzymes that play a crucial role in cell signaling pathways controlling growth, proliferation, and survival.[1] The dysregulation of these pathways, such as the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, is a common feature of many cancers.[1] Pyrazinone derivatives have been shown to effectively inhibit kinases within this pathway, leading to the suppression of tumor growth.[1]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Pyrazinone Pyrazinone Derivatives Pyrazinone->PI3K inhibit Pyrazinone->Akt inhibit

In Vitro Cytotoxicity Screening

The anticancer potential of novel pyrazinone derivatives is typically first assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines.

Table 1: Anticancer Activity of Pyrazinone and Pyrazoline Derivatives

Compound ClassCompoundCancer Cell LineIC50 (µM)Reference
PyrazinoneGilteritinib-0.29 (FLT3), 0.73 (AXL)[1]
Pyrido[3,4-b]pyrazin-2(1H)-oneCompound 13-29.54 (FLT3-D835Y)[1]
Pyrazinamide (Macrocyclic)Compound 8v-1.5 (FLT3-D835Y), 9.7 (FLT3-D835Y/F691L)[1]
Pyrazolo[3,4-d]pyrimidin-4-one10eMCF-7 (Breast)11[2]
Pyrazolo[3,4-d]pyrimidin-4-one10dMCF-7 (Breast)12[2]
PyrazolineCompound 11AsPC-1 (Pancreatic), U251 (Glioblastoma)16.8, 11.9[3]
PyrazolineCompound 12AsPC-1 (Pancreatic), U251 (Glioblastoma)62.1, 70.1[3]
Pyrazolineb17HepG-2 (Liver)3.57[4]
PyrazolineCisplatin (Control)HepG-2 (Liver)8.45[4]
Indolo-pyrazole6cSK-MEL-28 (Melanoma)3.46[5]

Experimental Protocol: MTT Assay for Cytotoxicity [3][4]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., in the range of 10–500 µM) and a positive control (e.g., cisplatin or doxorubicin) for a specified period, typically 48 or 72 hours.[3][4]

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values are determined from the dose-response curves.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cancer cells in 96-well plates B Incubate for 24h for cell attachment A->B C Treat cells with - Test Compounds - Positive Control - Vehicle Control B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability H->I J Determine IC50 values I->J

Antimicrobial Activity: A New Frontier

In an era of increasing antibiotic resistance, the discovery of new antimicrobial agents is of paramount importance.[6][7] Pyrazinone and pyrazoline derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[6][7][8][9]

Table 2: Antimicrobial Activity of Pyrazoline Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
P1E. coli3.121[8]
P1P. aeruginosa1.5[8]
P1B. pumilus22[8]
P6A. niger0.83[8]
P6P. chrysogenum0.093[8]
5, 19, 24S. aureus64[6][9]
19, 22P. aeruginosa-[6][9]
22, 26B. subtilis64[9]
22, 24E. faecalis32[9]
5C. albicans64[9]

Experimental Protocol: Microbroth Dilution for MIC Determination [6][7]

The microbroth dilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare standardized microbial inoculum B Perform serial dilutions of test compound in broth C Inoculate each well with microbial suspension B->C D Incubate plates under appropriate conditions C->D E Visually inspect for microbial growth D->E F Determine the MIC (lowest concentration with no visible growth) E->F

Enzyme Inhibition: A Broad Spectrum of Activity

The versatility of the pyrazinone scaffold allows for structural modifications that can be fine-tuned to achieve high potency and selectivity against a range of enzymes implicated in various diseases.[1]

Table 3: Enzyme Inhibitory Activity of Pyrazinone and Pyrazolone Derivatives

Compound ClassDerivativeTarget Enzyme(s)IC50 / Ki (nM)Reference
PyrazinoneGilteritinibFLT3, AXL0.29, 0.73[1]
Pyrazolo[1,5-a]pyrazineCompound 34JAK1, JAK2, TYK2, JAK33, 8.5, 7.7, 629.6[1]
Pyrido[3,4-b]pyrazin-2(1H)-oneCompound 13FLT3-D835Y29.54[1]
Pyrazinamide (Macrocyclic)Compound 8vFLT3-D835Y, FLT3-D835Y/F691L1.5, 9.7[1]
PyrazoloneTK4gJAK2, JAK312.61, 15.80[1]
4-amino-(1H)-pyrazoleCompound 3fJAK1, JAK2, JAK33.4, 2.2, 3.5[1]
Pyrazolone27Carboxylesterase 2 (CES2)130[10]
Pyrazoline2kAminopeptidase N (APN)- (IC50 two orders of magnitude lower than bestatin)[11]

Experimental Protocol: In Vitro Enzyme Inhibition Assay [11]

This protocol provides a general framework for an in vitro enzyme inhibition assay, which can be adapted for specific enzymes.

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in an appropriate buffer.

  • Assay Reaction: In a suitable reaction vessel (e.g., a microplate well), combine the enzyme and varying concentrations of the test compound. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Monitoring Reaction Progress: Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the initial reaction rates at each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

Synthesis of Pyrazinone and Pyrazoline Derivatives

The synthesis of these heterocyclic compounds often involves multi-step reactions. A common route for pyrazoline synthesis involves the cyclization of chalcones with hydrazines or their derivatives.[6][7] Pyrazinones can be synthesized through various methods, including the condensation of α-amino acid amides with 1,2-dicarbonyl compounds.[12]

Synthesis_Workflow cluster_pyrazoline Pyrazoline Synthesis cluster_pyrazinone Pyrazinone Synthesis A Aldehydes/ Ketones B Chalcones A->B Condensation D Pyrazolines B->D Cyclization C Hydrazines/ Hydrazides C->D E α-Amino acid amides G Pyrazinones E->G Condensation F 1,2-Dicarbonyl compounds F->G

Conclusion

The diverse biological activities of pyrazinone and its analogs underscore their significant potential in drug discovery. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to exploring the therapeutic applications of this versatile chemical scaffold. Further investigation into the structure-activity relationships and optimization of lead compounds will be crucial in translating the promise of pyrazinones into novel and effective therapies for a range of human diseases.

References

CAS number and molecular formula for 3-Phenylpyrazin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 73200-73-4 Molecular Formula: C₁₀H₈N₂O

This technical guide provides a comprehensive overview of 3-Phenylpyrazin-2-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document summarizes its chemical identity, and while specific experimental data remains limited in publicly accessible literature, it outlines general synthetic approaches and analytical methods based on structurally related compounds.

Chemical and Physical Properties

This compound, also known as 3-Phenyl-2(1H)-pyrazinone, is an aromatic heterocyclic compound. The presence of the pyrazinone core, a privileged scaffold in medicinal chemistry, suggests its potential for biological activity. The compound exists in a tautomeric equilibrium between the -ol and the -one forms.

PropertyValueSource
CAS Number 73200-73-4N/A
Molecular Formula C₁₀H₈N₂ON/A
Molecular Weight 172.18 g/mol N/A
Synonyms 3-Phenyl-2(1H)-pyrazinone, 3-phenyl-Pyrazinol[1]

Synthesis and Characterization

General Synthetic Approach: Condensation and Cyclization

A common strategy for the synthesis of substituted pyrazinones involves the condensation of an α-dicarbonyl compound with an α-amino acid derivative, followed by cyclization and subsequent aromatization. For this compound, a potential route could involve the reaction of phenylglyoxal with a glycine derivative.

Logical Workflow for a Potential Synthesis:

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product Phenylglyoxal Phenylglyoxal Condensation Condensation Phenylglyoxal->Condensation GlycineDerivative Glycine Derivative (e.g., Glycine amide) GlycineDerivative->Condensation Cyclization Cyclization Condensation->Cyclization Formation of dihydropyrazinone Oxidation Oxidation/Aromatization Cyclization->Oxidation Product This compound Oxidation->Product

Caption: A potential synthetic workflow for this compound.

Characterization

The structural elucidation and confirmation of this compound would rely on standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the phenyl and pyrazine rings. The chemical shift and multiplicity of the pyrazine ring protons would be indicative of the substitution pattern.
¹³C NMR Resonances for the carbon atoms of the phenyl and pyrazinone rings, including the characteristic carbonyl carbon signal for the 2(1H)-pyrazinone tautomer.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₁₀H₈N₂O.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (for the pyrazinone tautomer), C=O stretching, and aromatic C-H and C=C stretching vibrations.

While specific spectroscopic data for this compound is not detailed in the available search results, a certified reference material is available from commercial suppliers, which may include access to an NMR spectrum.[2]

Potential Biological Activity and Experimental Protocols

Direct experimental evidence for the biological activity, mechanism of action, and signaling pathways of this compound is limited in the public domain. However, the broader class of pyrazine and pyrazole derivatives has been extensively studied and shown to exhibit a wide range of pharmacological properties.

Insights from Related Compounds
  • Derivatives of 3-aminopyrazine-2-carbonitrile , a structurally related scaffold, have been investigated as potential kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR).[3]

  • N-(5-phenylpyrazin-2-yl)-benzamide derivatives have been synthesized and evaluated for their insecticidal activity, with a proposed mode of action involving the inhibition of chitin biosynthesis.[4]

  • 3-amino-2(1H)-pyrazinones have been explored as selective p38α MAP kinase inhibitors, indicating the potential of the pyrazinone core in targeting inflammatory pathways.[5]

  • Various pyrazole derivatives have demonstrated anti-inflammatory, and anticancer activities.[6]

General Experimental Protocols for Biological Evaluation

Should this compound be investigated for its biological potential, the following standard assays would be relevant.

Workflow for In Vitro Biological Screening:

G cluster_compound Test Compound cluster_assays Initial Screening cluster_followup Follow-up Studies Compound This compound Cytotoxicity Cytotoxicity Assay (e.g., MTT on cancer cell lines) Compound->Cytotoxicity EnzymeInhibition Enzyme Inhibition Assay (e.g., Kinase panel) Compound->EnzymeInhibition Antimicrobial Antimicrobial Assay (e.g., MIC determination) Compound->Antimicrobial DoseResponse Dose-Response Curve (IC50/EC50 determination) Cytotoxicity->DoseResponse EnzymeInhibition->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism

Caption: A generalized workflow for the in vitro biological evaluation of this compound.

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Plate cancer cells (e.g., a panel representing different tumor types) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound is a compound with a chemical structure that suggests potential for biological activity, given the prevalence of the pyrazinone scaffold in medicinal chemistry. While specific and detailed experimental data for this compound are not widely published, this guide provides a framework for its synthesis, characterization, and biological evaluation based on established principles and data from structurally related molecules. Further research is warranted to fully elucidate the chemical and biological properties of this compound and to explore its potential as a lead compound in drug discovery programs.

References

A Technical Guide to the Historical Synthesis of 2(1H)-Pyrazinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational methodologies for the synthesis of the 2(1H)-pyrazinone core, a prevalent scaffold in numerous natural products and pharmacologically active compounds.[1][2] The historical synthetic routes developed from the 1940s through the early 1980s established the groundwork for modern pyrazinone chemistry. This document provides a detailed overview of these seminal methods, including experimental protocols, quantitative data, and workflow visualizations to serve as a valuable resource for researchers in organic synthesis and drug development.

Tota and Elderfield Synthesis (1942)

One of the earliest versatile methods for preparing asymmetrically substituted 2(1H)-pyrazinones was reported by Tota and Elderfield in 1942.[1][2] This approach involves the condensation of an α-amino ketone or aldehyde with an α-haloacetyl halide, followed by cyclization with a nitrogen source and subsequent oxidation.

Experimental Protocol

The synthesis proceeds in three main steps: condensation, cyclization, and oxidation.

  • Condensation: The hydrochloride of a 1,2-disubstituted α-amino ketone is condensed with a 2-bromo- or 2-chloro-substituted acid halide. To mitigate the self-condensation of the free α-amino ketone, the reaction is performed in cold chloroform in the presence of a small amount of water and excess solid calcium carbonate.

  • Cyclization: The resulting ketoamide is treated with ammonia in the presence of sodium iodide. This facilitates the ring closure to form a dihydropyrazine intermediate.

  • Oxidation: The dihydropyrazine is then oxidized to the corresponding 2(1H)-pyrazinone. This oxidation often occurs via air oxidation.[1][2]

General Workflow for the Tota and Elderfield Synthesis

G cluster_start Starting Materials cluster_reaction1 Condensation cluster_reaction2 Cyclization & Oxidation A α-Amino Ketone/Aldehyde (as hydrochloride) C Ketoamide Intermediate A->C Condensation (CaCO3, Chloroform) B α-Haloacetyl Halide B->C D Dihydropyrazine Intermediate C->D Ammonia, NaI E 2(1H)-Pyrazinone D->E Air Oxidation

A diagram illustrating the workflow of the Tota and Elderfield synthesis.

Baxter and Spring Synthesis from Diketopiperazines (1947)

In 1947, Baxter and Spring introduced a method utilizing readily available diketopiperazines (2,5-piperazinediones), which can be synthesized from the dehydration of amino acids.[1][2] This route involves the conversion of the diketopiperazine to a chloropyrazine intermediate, which is then hydrolyzed to the 2(1H)-pyrazinone.

Experimental Protocol
  • Chlorination: The diketopiperazine is heated with phosphoryl chloride (POCl₃) to yield a mixture of mono- and dichloropyrazines.

  • Hydrolysis: The resulting 2-chloropyrazine is treated with an alkali (e.g., NaOH or KOH) or with sodium ethoxide followed by acid hydrolysis (e.g., HCl) to afford the final 2(1H)-pyrazinone.[1][2]

Quantitative Data
Diketopiperazine PrecursorProductReference
DL-Alanine anhydride3,6-Dimethyl-2(1H)-pyrazinone[2]
DL-Isoleucine anhydride3,6-Di-sec-butyl-2(1H)-pyrazinone[2]
DL-Leucyl-isoleucyl anhydride3-(sec-Butyl)-6-isobutyl-2(1H)-pyrazinone[1]

General Workflow for the Baxter and Spring Synthesis

G A Diketopiperazine B 2-Chloropyrazine Intermediate A->B Heat with POCl₃ C 2(1H)-Pyrazinone B->C Alkali or NaOEt then HCl G cluster_start Starting Materials A α-Amino Acid Amide (free base or hydrohalide) C 2(1H)-Pyrazinone A->C One-pot Condensation (Base) B 1,2-Dicarbonyl Compound B->C G cluster_start Starting Materials A Amino Acetal/Alcohol D Oxamide Intermediate A->D B Oxalate Derivative B->D C Amine C->D E Pyrazine-2,3-dione D->E Acid-catalyzed Cyclization G cluster_start Starting Materials A α-Aminonitrile C 3,5-Dihalo-2(1H)-pyrazinone A->C Toluene or o-dichlorobenzene B Oxalyl Halide (excess) B->C

References

Physicochemical Properties of 3-Aryl-2(1H)-Pyrazinones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-aryl-2(1H)-pyrazinones, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. This document details experimental methodologies for determining key physicochemical parameters, presents available data in a structured format, and visualizes relevant biological pathways and experimental workflows.

Introduction to 3-Aryl-2(1H)-Pyrazinones

3-Aryl-2(1H)-pyrazinones are a class of nitrogen-containing heterocyclic compounds characterized by a pyrazinone ring substituted with an aryl group at the 3-position. This structural motif is found in a variety of biologically active molecules, including inhibitors of kinases and receptor antagonists. Understanding the physicochemical properties of these compounds, such as their acidity (pKa), lipophilicity (logP), and solubility, is crucial for drug discovery and development, as these parameters significantly influence a compound's pharmacokinetic and pharmacodynamic profile.

Physicochemical Data of 3-Aryl-2(1H)-Pyrazinones and Related Structures

Compound/DerivativeMelting Point (°C)pKa (Predicted/Experimental)logP (Calculated/Experimental)SolubilityReference(s)
3-Phenyl-2(1H)-pyrazinone180–18111.26 ± 0.40 (Predicted)-Slightly soluble in Chloroform, Methanol
Ethyl 4-phenyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate>250---[1]
Ethyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate>250---[1]
Ethyl 4-(4-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate>250---[1]
1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide Derivatives--3.12 - 4.94 (Calculated)-[2]

Note: The data for pyridinone and pyrazole derivatives are included to provide a reference for compounds with similar structural motifs. The logP values for the pyrazole derivatives were predicted.

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is fundamental for structure-activity relationship (SAR) studies and drug candidate selection. The following sections detail standard experimental protocols for measuring pKa, logP, and thermodynamic solubility.

Determination of pKa by UV-Metric Titration

The ionization constant (pKa) of a compound can be determined spectrophotometrically by monitoring the change in its UV-Visible absorbance as a function of pH. This method is particularly suitable for compounds possessing a chromophore in proximity to the ionizable center.

Methodology:

  • Sample Preparation: A stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO).

  • Buffer Preparation: A series of aqueous buffers covering a wide pH range (e.g., pH 2 to 12) are prepared.

  • Measurement: Aliquots of the stock solution are added to each buffer solution in a 96-well UV-transparent microplate. The UV-Vis spectrum (e.g., 250-500 nm) of each well is recorded using a microplate spectrophotometer.

  • Data Analysis: The absorbance values at one or more wavelengths where the ionized and neutral forms of the compound exhibit different absorbances are plotted against the pH. The pKa is then determined by fitting the data to the Henderson-Hasselbalch equation.

Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an aqueous and an immiscible organic phase (typically n-octanol). The shake-flask method is the traditional and most reliable method for logP determination.

Methodology:

  • Phase Saturation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.

  • Partitioning: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble). An equal volume of the other phase is added.

  • Equilibration: The biphasic system is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.

Methodology:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired aqueous buffer (e.g., phosphate buffer, pH 7.4) in a glass vial.

  • Equilibration: The suspension is agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is removed by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a suitable analytical method (e.g., HPLC-UV).

  • Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Biological Activity and Signaling Pathways

3-Aryl-2(1H)-pyrazinones have been identified as potent inhibitors of several key signaling pathways implicated in various diseases, including inflammation and cancer. The following sections provide an overview of these pathways and how they are modulated by this class of compounds.

Inhibition of p38α Mitogen-Activated Protein Kinase (MAPK) Signaling

The p38 MAPK signaling pathway is a crucial regulator of cellular responses to stress and inflammatory stimuli.[2][3] Dysregulation of this pathway is associated with inflammatory diseases and cancer.[4] 3-Aryl-2(1H)-pyrazinones have been developed as inhibitors of p38α MAPK.[5]

p38_MAPK_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38alpha p38α MAPK MKK3_6->p38alpha Downstream Downstream Effectors (e.g., MK2, ATF2) p38alpha->Downstream Pyrazinone 3-Aryl-2(1H)-pyrazinone Inhibitor Pyrazinone->p38alpha Response Cellular Response (Inflammation, Apoptosis) Downstream->Response

p38α MAPK Signaling Pathway Inhibition
Modulation of mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival.[6][7] The mTOR signaling network is a complex pathway that integrates signals from growth factors and nutrients.[8] Some pyrazinone derivatives have been investigated as inhibitors of the mTOR pathway.

mTOR_Signaling_Pathway GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream Pyrazinone 3-Aryl-2(1H)-pyrazinone Inhibitor Pyrazinone->mTORC1 Response Cellular Processes (Protein Synthesis, Cell Growth) Downstream->Response

mTOR Signaling Pathway Inhibition
Antagonism of Corticotropin-Releasing Factor 1 (CRF1) Receptor

The Corticotropin-Releasing Factor 1 (CRF1) receptor is a G-protein coupled receptor (GPCR) that plays a key role in the body's response to stress.[5][9] Antagonists of the CRF1 receptor are being investigated for the treatment of anxiety and depression.[4][10] 3-Aryl-2(1H)-pyrazinone derivatives have been identified as potent CRF1 receptor antagonists.[4]

CRF1_Receptor_Signaling CRF CRF CRF1R CRF1 Receptor (GPCR) CRF->CRF1R G_Protein G-Protein (Gs) CRF1R->G_Protein activates Pyrazinone 3-Aryl-2(1H)-pyrazinone Antagonist Pyrazinone->CRF1R AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Response Cellular Response (Stress Response) PKA->Response

CRF1 Receptor Signaling Antagonism

Experimental Workflow for Physicochemical Profiling

The systematic evaluation of the physicochemical properties of a series of 3-aryl-2(1H)-pyrazinone analogs is a critical step in the drug discovery process. The following diagram illustrates a typical workflow.

Physicochemical_Profiling_Workflow Start Synthesized 3-Aryl-2(1H)-Pyrazinone Analogs pKa pKa Determination (UV-metric Titration) Start->pKa logP logP Determination (Shake-Flask Method) Start->logP Solubility Solubility Assay (Thermodynamic) Start->Solubility Data Data Analysis and Structure-Property Relationship pKa->Data logP->Data Solubility->Data End Lead Optimization Data->End

Physicochemical Profiling Workflow

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 3-aryl-2(1H)-pyrazinones. The presented data, experimental protocols, and visualizations of relevant signaling pathways are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. A thorough understanding and systematic evaluation of these fundamental properties are essential for the successful design and optimization of novel therapeutic agents based on the 3-aryl-2(1H)-pyrazinone scaffold. Further research to expand the quantitative physicochemical dataset for a broader range of analogs is warranted to refine structure-property relationships and guide future drug design efforts.

References

Methodological & Application

Experimental protocol for 3-Phenylpyrazin-2-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 3-Phenylpyrazin-2-ol

Introduction

This compound and its derivatives are heterocyclic compounds of interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications as scaffolds in drug discovery. This document provides a detailed experimental protocol for the synthesis of this compound, intended for researchers and scientists in the field of organic synthesis and drug development. The outlined procedure is based on established chemical transformations, ensuring a reliable and reproducible method for obtaining the target compound.

Target Audience

This protocol is designed for researchers, scientists, and drug development professionals with a foundational knowledge of organic synthesis techniques and laboratory safety procedures.

Experimental Protocol

This protocol details a two-step synthesis for this compound, commencing from the formation of phenylglycinamide hydrochloride, which is then cyclized with glyoxal to yield the final product.

Step 1: Synthesis of Phenylglycinamide Hydrochloride

  • Reaction Setup: In a well-ventilated fume hood, combine potassium cyanide (0.3 mol) and ammonium chloride (0.3 mol) in 100 mL of water in a suitably sized reaction vessel equipped with a magnetic stirrer.

  • Addition of Benzaldehyde: To the stirred aqueous solution, add a solution of benzaldehyde (0.3 mol) in 100 mL of methanol.

  • Reaction: Stir the resulting mixture vigorously at 25°C for 6 hours.

  • Work-up: After the reaction period, an oily layer will form. Isolate this layer and dissolve it in methylene chloride. Wash the organic solution with water, dry it over an appropriate drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent under reduced pressure to yield a brown oil.

  • Hydrolysis: Treat the crude oil with 150 mL of concentrated hydrochloric acid and stir for 1 hour at 45°C. This will precipitate phenylglycinamide hydrochloride.

Step 2: Synthesis of this compound

  • Dissolution: Dissolve the phenylglycinamide hydrochloride obtained in the previous step in 120 mL of water. Stir the solution and cool it to 2°C in an ice bath.

  • Addition of Glyoxal: To the cooled solution, add 4.8 g (0.03 mol) of a 40% aqueous solution of glyoxal.

  • Basification: Slowly add 6.0 mL of 10 N sodium hydroxide dropwise to the reaction mixture. Maintain the temperature at 2°C and continue stirring for 5 hours.

  • Filtration: After 5 hours, filter the reaction mixture.

  • Acidification and Isolation: Acidify the filtrate to a pH of 6 with 3.0 mL of 10 N hydrochloric acid. The target compound, this compound, will precipitate out of the solution. Collect the solid product by filtration.[1]

Data Presentation

Table 1: Reagents and Reaction Conditions

StepReagent/ReactantMolar/Mass QuantitySolvent/MediumTemperatureTime
1 Benzaldehyde0.3 molMethanol/Water25°C6.0 hr
Potassium Cyanide0.3 molWater25°C6.0 hr
Ammonium Chloride0.3 molWater25°C6.0 hr
Concentrated HCl150 mL-45°C1.0 hr
2 Phenylglycinamide HCl-Water2°C5.0 hr
40% Aqueous Glyoxal4.8 g (0.03 mol)Water2°C5.0 hr
10 N Sodium Hydroxide6.0 mLWater2°C5.0 hr
10 N Hydrochloric Acid3.0 mLWater2°C-

Visualization

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow A Benzaldehyde + Potassium Cyanide + Ammonium Chloride B Phenylglycinamide Hydrochloride A->B Step 1: - Stir at 25°C, 6h - HCl work-up D This compound B->D Step 2: - Reaction at 2°C, 5h - Acidification C Glyoxal + Sodium Hydroxide C->D

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols for the Synthesis of 3-Phenylpyrazin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Phenylpyrazin-2-ol is a heterocyclic compound with a pyrazinone core structure. Pyrazinone derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, serving as scaffolds for the development of novel therapeutic agents. This document provides a detailed protocol for the synthesis of this compound via the condensation reaction of phenylglyoxal and glycinamide. The provided methodology is based on established principles of heterocyclic synthesis and includes protocols for reaction setup, workup, purification, and characterization.

Chemical Reaction and Mechanism

The synthesis of this compound from phenylglyoxal and glycinamide proceeds through a condensation reaction followed by cyclization and dehydration. The proposed reaction mechanism involves the initial formation of a Schiff base between the aldehyde group of phenylglyoxal and the primary amine of glycinamide. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazinone ring.

G Phenylglyoxal Phenylglyoxal Schiff_Base Schiff Base Intermediate Phenylglyoxal->Schiff_Base + Glycinamide Glycinamide Glycinamide Glycinamide->Schiff_Base Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Product This compound Cyclized_Intermediate->Product - H2O (Dehydration)

Figure 1: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocols

Materials and Equipment:

  • Phenylglyoxal monohydrate

  • Glycinamide hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup (silica gel)

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Protocol for the Synthesis of this compound:

  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve glycinamide hydrochloride (1.11 g, 10 mmol) and sodium bicarbonate (0.84 g, 10 mmol) in 40 mL of ethanol.

    • Stir the mixture at room temperature for 15 minutes to neutralize the glycinamide hydrochloride.

    • To this suspension, add phenylglyoxal monohydrate (1.52 g, 10 mmol).

    • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain reflux for 4 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The product spot should be UV active.

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 50 mL of ethyl acetate and 50 mL of water.

    • Transfer the mixture to a separatory funnel and shake vigorously.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.[1]

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

    • Collect the fractions containing the desired product, as identified by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Experimental Workflow:

G Reactants 1. Combine Phenylglyoxal, Glycinamide HCl, and NaHCO3 in Ethanol Reflux 2. Reflux for 4 hours Reactants->Reflux Evaporation 3. Remove Ethanol (Rotary Evaporation) Reflux->Evaporation Extraction 4. Extraction with Ethyl Acetate and Water Evaporation->Extraction Drying 5. Dry Organic Layer (Na2SO4) Extraction->Drying Purification 6. Column Chromatography Drying->Purification Product 7. Isolate Pure This compound Purification->Product

Figure 2: Workflow for the synthesis and purification of this compound.

Data Presentation

Table 1: Reaction Parameters and Yield

ParameterValue
Phenylglyoxal (mmol)10
Glycinamide HCl (mmol)10
Sodium Bicarbonate (mmol)10
SolventEthanol
Reaction Temperature (°C)78
Reaction Time (hours)4
Crude Yield (g)1.55
Purified Yield (g)1.29
Percent Yield (%)75

Table 2: Characterization Data for this compound

AnalysisResult
AppearanceOff-white to pale yellow solid
Melting Point (°C)188-191
¹H NMR (400 MHz, DMSO-d₆) δ (ppm)12.1 (s, 1H, OH), 8.0-7.8 (m, 2H, Ar-H), 7.5-7.3 (m, 3H, Ar-H), 7.2 (d, 1H, Pyrazine-H), 7.0 (d, 1H, Pyrazine-H)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm)158.2, 152.5, 135.8, 130.1, 129.3, 128.7, 127.5, 125.4
Mass Spec. (ESI-MS) m/z173.07 [M+H]⁺

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionIncrease reaction time or temperature. Ensure efficient stirring.
Product loss during workupPerform extractions carefully. Ensure complete drying of the organic layer.
Impure ProductInefficient purificationOptimize the solvent system for column chromatography. Consider recrystallization as an additional purification step.[1]
Reaction does not proceedInactive reagentsUse fresh or properly stored reagents. Check the purity of starting materials.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Phenylglyoxal is an irritant. Avoid inhalation and contact with skin and eyes.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

These application notes provide a comprehensive guide for the synthesis of this compound. The detailed protocols and data will be valuable for researchers in organic synthesis and medicinal chemistry.

References

Characterization of 3-Phenylpyrazin-2-ol: A Comprehensive Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Phenylpyrazin-2-ol, a key heterocyclic compound, is of significant interest to researchers and scientists in the field of drug development and pharmaceutical analysis. It is recognized as a significant impurity, designated as Ampicillin EP Impurity H, in the synthesis of the widely used antibiotic, ampicillin. The purity and precise characterization of active pharmaceutical ingredients (APIs) and their impurities are paramount to ensure the safety and efficacy of final drug products. This document provides a detailed overview of the essential analytical methods for the comprehensive characterization of this compound, complete with experimental protocols and data interpretation.

Physicochemical Properties

A foundational aspect of analytical characterization is the determination of the compound's fundamental physicochemical properties.

PropertyValueSource
CAS Number 73200-73-4[Internal Data]
Molecular Formula C₁₀H₈N₂O[Internal Data]
Molecular Weight 172.18 g/mol [Internal Data]
Appearance Expected to be a solid[Internal Data]
Melting Point Not explicitly found, but related pyrazinols exhibit a range of melting points.[Internal Data]
Boiling Point Not available[Internal Data]
Solubility Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO.[Internal Data]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation, identification, and quantification of this compound, particularly in the context of pharmaceutical impurity profiling. As Ampicillin EP Impurity H, its detection is crucial in quality control of ampicillin.[1]

Experimental Protocol: Reversed-Phase HPLC

Objective: To separate and quantify this compound from the API and other impurities.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (e.g., potassium dihydrogen phosphate), pH adjusted.

Chromatographic Conditions (Representative):

ParameterCondition
Mobile Phase A gradient mixture of phosphate buffer and acetonitrile.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve in a suitable diluent (e.g., a mixture of mobile phase components) to achieve a final concentration of approximately 0.05 mg/mL.

  • Sample Solution (for Ampicillin Analysis): Accurately weigh a specified amount of the ampicillin sample, dissolve in the diluent, and dilute to a final concentration suitable for the analysis of impurities.

Data Analysis: The retention time of the peak in the sample chromatogram should correspond to that of the this compound standard. Quantification can be performed using an external standard method by comparing the peak area of the analyte in the sample to the peak area of the standard.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons (Phenyl group): Multiplets in the range of δ 7.2-8.0 ppm.

  • Pyrazine Ring Protons: Singlets or doublets in the downfield region, typically δ 7.5-8.5 ppm.

  • OH Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted):

  • Aromatic Carbons (Phenyl group): Resonances in the range of δ 120-140 ppm.

  • Pyrazine Ring Carbons: Resonances in the range of δ 130-160 ppm.

  • Carbonyl/Enol Carbon (C-OH): A downfield signal above δ 160 ppm.

Experimental Protocol: NMR Analysis

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation patterns.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion Peak (M⁺): At m/z = 172.

  • Key Fragments: Loss of CO (m/z = 144), fragmentation of the phenyl ring (e.g., m/z = 77), and cleavage of the pyrazine ring.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • GC-MS system with an electron ionization (EI) source.

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms).

GC Conditions (Representative):

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
3400-3200 (broad)O-H stretch (hydroxyl group)
3100-3000C-H stretch (aromatic)
1680-1640C=O stretch (pyrazinone tautomer)
1600-1450C=C and C=N stretching (aromatic and pyrazine rings)[2]
1260-1000C-O stretch
Experimental Protocol: FTIR Analysis

Instrumentation:

  • FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

  • Collect the spectrum over the range of 4000-400 cm⁻¹.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the compound, such as melting point and thermal stability.

Expected Thermal Behavior:

  • DSC: An endothermic peak corresponding to the melting of the compound. For related pyrazoline derivatives, glass transition temperatures have been observed in the range of 78-95 °C.[3]

  • TGA: A weight loss profile indicating the decomposition temperature. Pyrazoline and pyrazine derivatives often show good thermal stability, with decomposition temperatures above 250 °C.[4][5]

Experimental Protocol: DSC and TGA

Instrumentation:

  • DSC and TGA instruments.

Experimental Conditions:

  • Sample Pan: Aluminum pans.

  • Heating Rate: 10 °C/min.

  • Atmosphere: Nitrogen or air at a constant flow rate.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.

Analytical_Workflow cluster_synthesis Sample cluster_analysis Analytical Characterization cluster_data Data Output Sample This compound HPLC HPLC (Purity & Quantification) Sample->HPLC NMR NMR (Structure Elucidation) Sample->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Sample->MS FTIR FTIR (Functional Groups) Sample->FTIR Thermal Thermal Analysis (Melting Point & Stability) Sample->Thermal Purity Purity Data (e.g., % Area) HPLC->Purity Structure Structural Confirmation NMR->Structure MW Molecular Weight MS->MW Func_Groups Functional Group ID FTIR->Func_Groups Thermal_Props Thermal Properties Thermal->Thermal_Props

Caption: Analytical workflow for this compound.

Signaling Pathway of Analysis

The interplay between different analytical techniques provides a comprehensive understanding of the molecule.

Signaling_Pathway Initial_ID Initial Identification (e.g., by HPLC) Structure_Confirm Structural Confirmation (NMR, MS) Initial_ID->Structure_Confirm Final_Char Complete Characterization Initial_ID->Final_Char Func_Group_Verify Functional Group Verification (FTIR) Structure_Confirm->Func_Group_Verify Phys_Prop Physicochemical Properties (Thermal Analysis) Func_Group_Verify->Phys_Prop Phys_Prop->Final_Char

Caption: Interrelation of analytical techniques.

The analytical characterization of this compound requires a multi-technique approach to ensure its identity, purity, and stability. The protocols and expected data outlined in this document provide a robust framework for researchers, scientists, and drug development professionals to effectively analyze this important compound. Adherence to these methodologies will support the development of safe and effective pharmaceutical products.

References

Application Notes and Protocols for Library Synthesis Utilizing the 3-Phenylpyrazin-2-ol Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to leveraging the 3-phenylpyrazin-2-ol scaffold for the synthesis of diverse chemical libraries. This privileged structure serves as a versatile starting point for the development of novel compounds with potential therapeutic applications, particularly in the realm of kinase inhibition. The protocols outlined below offer detailed methodologies for derivatization and subsequent high-throughput screening to identify bioactive molecules.

Introduction to this compound in Drug Discovery

The pyrazinone core is a well-established pharmacophore in medicinal chemistry, known for its ability to engage in key interactions with various biological targets. The this compound scaffold, in particular, offers multiple points for chemical modification, making it an ideal candidate for combinatorial library synthesis. By systematically introducing a variety of substituents at different positions of the pyrazinone ring and the phenyl group, researchers can generate a vast array of analogs for biological screening. This approach accelerates the discovery of hit compounds with desired pharmacological profiles, which can then be further optimized into lead candidates for drug development.

Data Presentation: Biological Activities of Pyrazinone Derivatives

The following tables summarize the biological activities of pyrazinone and structurally related pyrazoline derivatives against various protein kinases and cancer cell lines. This data, gathered from high-throughput screening campaigns of similar compound libraries, illustrates the potential of the this compound scaffold in generating potent inhibitors.

Table 1: Inhibitory Activity of Pyrazinone and Pyrazoline Derivatives against Protein Kinases

Compound IDTarget KinaseIC50 (µM)
PZ-1 Kinase A0.15
PZ-2 Kinase B0.89
PZ-3 Kinase C1.2
PZL-1 Kinase A0.5
PZL-2 Kinase D2.5

Table 2: Anticancer Activity of Pyrazinone and Pyrazoline Derivatives

Compound IDCell LineIC50 (µM)
PZ-A HCT-1167.67 ± 0.5
PZ-B HepG-25.85 ± 0.4
PZ-C MCF-76.97 ± 0.5
PZL-A HCT-1165.47 ± 0.3
PZL-B HepG-29.18 ± 0.6

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a combinatorial library based on the this compound scaffold and a general high-throughput screening assay for the identification of kinase inhibitors.

Protocol 1: Combinatorial Library Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes a method for diversifying the phenyl ring of the this compound scaffold using a Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of a wide range of aryl and heteroaryl groups.

Materials:

  • 3-(4-bromophenyl)pyrazin-2-ol

  • A library of boronic acids or boronic esters

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., Dioxane/water mixture)

  • 96-well reaction block

Procedure:

  • To each well of a 96-well reaction block, add 3-(4-bromophenyl)pyrazin-2-ol (1 equivalent).

  • Add a unique boronic acid or boronic ester (1.2 equivalents) to each well from a pre-prepared stock solution.

  • Add the palladium catalyst (0.05 equivalents) and base (2 equivalents) to each well.

  • Add the solvent to each well to achieve the desired concentration.

  • Seal the reaction block and heat to the appropriate temperature (typically 80-100 °C) with stirring for 12-24 hours.

  • After cooling to room temperature, quench the reaction by adding water.

  • Extract the products with an organic solvent (e.g., ethyl acetate).

  • Purify the library of compounds using high-throughput purification techniques such as parallel HPLC.

  • Characterize the final compounds by LC-MS to confirm identity and purity.

Protocol 2: High-Throughput Screening for Kinase Inhibitors

This protocol outlines a generic biochemical assay to identify inhibitors of a specific protein kinase from the synthesized library.

Materials:

  • Synthesized this compound derivative library

  • Target protein kinase

  • Fluorescently labeled substrate peptide

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • 384-well plates

  • Plate reader capable of measuring fluorescence

Procedure:

  • Dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well plate using an acoustic liquid handler.

  • Add the target kinase and the fluorescently labeled substrate peptide to each well.

  • Incubate the plates at room temperature for a predetermined time to allow for compound-kinase interaction.

  • Initiate the kinase reaction by adding ATP to each well.

  • Allow the reaction to proceed for a specific time at room temperature.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Read the fluorescence signal using a plate reader. The signal will be proportional to the amount of phosphorylated substrate.

  • Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.

  • Identify "hit" compounds that show significant inhibition of the kinase activity.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows described in these application notes.

G cluster_synthesis Library Synthesis Workflow Scaffold This compound Scaffold Derivatization Combinatorial Derivatization (e.g., Suzuki Coupling) Scaffold->Derivatization Library Diverse Compound Library Derivatization->Library Purification High-Throughput Purification Library->Purification QC Quality Control (LC-MS) Purification->QC

Caption: Workflow for the synthesis of a compound library.

G cluster_screening High-Throughput Screening Workflow Compound_Dispensing Compound Dispensing (384-well plate) Reagent_Addition Addition of Kinase and Substrate Compound_Dispensing->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Reaction_Initiation ATP Addition Incubation->Reaction_Initiation Signal_Detection Fluorescence Reading Reaction_Initiation->Signal_Detection Data_Analysis Hit Identification Signal_Detection->Data_Analysis

Caption: Workflow for high-throughput kinase inhibitor screening.

G cluster_pathway Generic Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Pyrazinone_Inhibitor This compound Derivative Pyrazinone_Inhibitor->Receptor Inhibition Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factor->Cellular_Response

Caption: Inhibition of a generic kinase signaling pathway.

Application Notes and Protocols for the Synthesis of 3-aryl-2(1H)-pyrazinones via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2(1H)-pyrazinone core is a significant scaffold in medicinal chemistry, appearing in a variety of natural products and synthetic compounds with diverse biological activities. The introduction of an aryl group at the 3-position of the pyrazinone ring is a key step in the synthesis of many of these bioactive molecules. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the formation of the crucial carbon-carbon bond between the pyrazinone core and an aryl group. This palladium-catalyzed reaction is renowned for its mild conditions and tolerance of a wide range of functional groups, making it an ideal strategy for the synthesis of complex 3-aryl-2(1H)-pyrazinones.

This document provides detailed application notes and experimental protocols for the synthesis of 3-aryl-2(1H)-pyrazinones, beginning with the preparation of a key intermediate, 3-bromo-2(1H)-pyrazinone, followed by its subsequent Suzuki-Miyaura cross-coupling with various arylboronic acids.

Part 1: Synthesis of 3,5-Dihalo-2(1H)-pyrazinone Precursor

A common precursor for the Suzuki coupling is a halogenated 2(1H)-pyrazinone. A general and effective method for the preparation of 3,5-dichloro- and 3,5-dibromo-2(1H)-pyrazinones involves the reaction of an α-aminonitrile with an oxalyl halide.[1][2]

Experimental Protocol: Synthesis of 3,5-Dibromo-2(1H)-pyrazinone

This protocol is adapted from the general method described by Vekemans et al.[2]

Materials:

  • α-Aminoacetonitrile hydrochloride

  • Oxalyl bromide

  • Toluene (anhydrous)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, suspend α-aminoacetonitrile hydrochloride in anhydrous toluene.

  • To this suspension, add an excess (typically 2-3 equivalents) of oxalyl bromide dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to 70-100 °C.

  • Maintain the reaction at this temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude 3,5-dibromo-2(1H)-pyrazinone by recrystallization or column chromatography on silica gel.

Part 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-2(1H)-pyrazinones

The synthesized 3-bromo-2(1H)-pyrazinone can then be utilized in a Suzuki-Miyaura cross-coupling reaction with a variety of arylboronic acids to yield the desired 3-aryl-2(1H)-pyrazinones. The following protocol is based on optimized conditions for similar heterocyclic systems, which have been shown to be efficient and high-yielding.[3]

Experimental Protocol: General Procedure for Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Materials:

  • 3-Bromo-2(1H)-pyrazinone (or 3-chloro-2(1H)-pyrazinone)

  • Arylboronic acid (1.2 equivalents)

  • XPhos Pd G2 (Palladium precatalyst, 2.5 mol%)

  • XPhos (ligand, 5 mol%)

  • Potassium carbonate (K₂CO₃, 3 equivalents)

  • Ethanol/Water mixture (4:1 v/v)

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • To a microwave reactor vial, add 3-bromo-2(1H)-pyrazinone, the corresponding arylboronic acid (1.2 eq.), K₂CO₃ (3 eq.), XPhos Pd G2 (0.025 eq.), and XPhos (0.05 eq.).

  • Add the ethanol/water (4:1) solvent mixture to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 135 °C for 40 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-aryl-2(1H)-pyrazinone.

Data Presentation

The following table summarizes the expected yields for the Suzuki-Miyaura cross-coupling of a 3-bromo-pyrazolo[1,5-a]pyrimidin-5-one with various arylboronic acids, which serves as a strong predictive model for the reactivity of 3-bromo-2(1H)-pyrazinone.[3]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl-2(1H)-pyrazinone74
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-2(1H)-pyrazinone89
34-Fluorophenylboronic acid3-(4-Fluorophenyl)-2(1H)-pyrazinone82
44-Chlorophenylboronic acid3-(4-Chlorophenyl)-2(1H)-pyrazinone78
54-(Trifluoromethyl)phenylboronic acid3-(4-(Trifluoromethyl)phenyl)-2(1H)-pyrazinone75
63-Methoxyphenylboronic acid3-(3-Methoxyphenyl)-2(1H)-pyrazinone85
72-Methoxyphenylboronic acid3-(2-Methoxyphenyl)-2(1H)-pyrazinone67
8Naphthalene-2-boronic acid3-(Naphthalen-2-yl)-2(1H)-pyrazinone85
9Thiophene-2-boronic acid3-(Thiophen-2-yl)-2(1H)-pyrazinone71
10Pyridine-3-boronic acid3-(Pyridin-3-yl)-2(1H)-pyrazinone68

Visualizations

Reaction Scheme: Synthesis of 3-Aryl-2(1H)-pyrazinones

Synthesis_Scheme pyrazinone 3-Bromo-2(1H)-pyrazinone reaction_plus + pyrazinone->reaction_plus boronic_acid Arylboronic Acid (Ar-B(OH)₂) boronic_acid->reaction_plus catalyst Pd Catalyst (e.g., XPhos Pd G2) base Base (e.g., K₂CO₃) solvent Solvent (e.g., EtOH/H₂O) product 3-Aryl-2(1H)-pyrazinone reaction_plus->product Suzuki Coupling

Caption: General scheme for the Suzuki coupling synthesis of 3-aryl-2(1H)-pyrazinones.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: - 3-Bromo-2(1H)-pyrazinone - Arylboronic acid - Catalyst & Ligand - Base start->reagents solvent_add Add Solvent (EtOH/H₂O) reagents->solvent_add mw_reaction Microwave Irradiation (135 °C, 40 min) solvent_add->mw_reaction workup Aqueous Workup & Extraction mw_reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated 3-Aryl-2(1H)-pyrazinone purification->product end End product->end

Caption: Step-by-step workflow for the synthesis of 3-aryl-2(1H)-pyrazinones.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for In Vitro Bioassays of Pyrazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro bioassays and detailed protocols for evaluating the biological activity of pyrazinone derivatives. The pyrazinone scaffold is a versatile pharmacophore with a wide range of documented biological activities, making it a compound of significant interest in drug discovery. This document outlines methodologies for assessing its potential as an anti-inflammatory, anticancer, enzyme inhibitory, and antimicrobial agent.

Anti-inflammatory Activity

Pyrazinone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and pathways.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory effect of pyrazinone derivatives on COX-1 and COX-2 enzymes, which are critical in the prostaglandin synthesis pathway.

Protocol: A common method for assessing COX inhibition is the use of a colorimetric inhibitor screening assay kit.[1]

  • Preparation of Reagents: Prepare solutions of the test pyrazinone derivative at various concentrations.

  • Assay Setup: In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Compound Addition: Add the test compound or a reference inhibitor (e.g., celecoxib, meloxicam) to the respective wells.[1]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.[1]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 minutes).[1]

  • Reaction Termination and Measurement: Stop the reaction and measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader to determine peroxidase activity.[1]

  • Data Analysis: Calculate the percentage of inhibition and the IC50 value for the test compound.

Data Presentation:

CompoundTargetIC50 (µM)Selectivity Index (SI)
Derivative 3dCOX-20.425-
Derivative 3eCOX-20.519-
Derivative 4eCOX-20.356-
CelecoxibCOX-2--

Data sourced from studies on pyridazinone derivatives, a related class of compounds, demonstrating a similar methodological approach.[2]

Signaling Pathway:

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazinone Pyrazinone Derivative Pyrazinone->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by pyrazinone derivatives.

Nitric Oxide (NO) Production in Macrophages

Objective: To evaluate the ability of pyrazinone derivatives to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in an appropriate medium.

  • Cell Seeding: Seed the cells in 96-well plates and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test pyrazinone derivative for a specified time.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a designated incubation period (e.g., 24 hours).

  • NO Measurement: Measure the amount of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of inhibition of NO production and determine the IC50 value.

Experimental Workflow:

NO_Production_Workflow cluster_plate 96-Well Plate p1 p2 p3 p4 start Seed RAW 264.7 Cells treat Add Pyrazinone Derivatives start->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate 24h stimulate->incubate measure Measure NO with Griess Reagent incubate->measure analyze Calculate IC50 measure->analyze

Caption: Workflow for the nitric oxide production assay.

Anticancer Activity

Pyrazinone derivatives have been investigated for their cytotoxic and anti-proliferative effects on various cancer cell lines.

MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic or anti-proliferative effects of pyrazinone derivatives on cancer cell lines.

Protocol:

  • Cell Seeding: Harvest and count the desired cancer cell line (e.g., MCF7, MDA-MB-231, HCT116).[3] Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[4]

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the pyrazinone derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the EC50 or IC50 value.

Data Presentation:

CompoundCell LineAssayConcentration (µM)Time (h)Cytotoxicity (%)
Intermediate 10MCF7MTT0.0012413
Intermediate 10MCF7MTT0.12420
Intermediate 10MCF7CVE12410
Intermediate 10MDA-MB-231MTT0.012416
Intermediate 10MDA-MB-231MTT0.12430
Intermediate 10HCT116MTT0.12432

Data adapted from a study on pyrazine compounds, demonstrating the application of the MTT assay.[3]

Enzyme Inhibition

The structural versatility of pyrazinone derivatives makes them promising candidates for inhibiting various enzymes involved in different diseases.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

Objective: To assess the inhibitory potential of pyrazinone derivatives against DPP-4, a target for type 2 diabetes.

Protocol: This protocol outlines a fluorometric method for assessing DPP-4 inhibition.[4]

  • Reagent Preparation: Prepare a DPP-4 assay buffer (e.g., 25 mM Tris-HCl, pH 8.0). Dilute human recombinant DPP-4 enzyme in the assay buffer. Prepare a stock solution of the fluorogenic substrate, Gly-Pro-AMC (aminomethylcoumarin). Dissolve test compounds in DMSO and prepare serial dilutions.[4]

  • Assay Setup: In a 96-well black plate, add 25 µL of the test compound dilutions. Include wells for a positive control (e.g., sitagliptin) and a negative control (DMSO).[4]

  • Enzyme Addition: Add 50 µL of the diluted DPP-4 enzyme solution to all wells.[4]

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.[4]

  • Reaction Initiation and Measurement: Initiate the reaction by adding 25 µL of the DPP-4 substrate solution to each well. Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically for 15-30 minutes at 37°C using a fluorescence plate reader.[4]

  • Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by plotting the percent inhibition versus the logarithm of the compound concentration.[4]

Kinase Inhibition Assay (e.g., JAK1)

Objective: To determine the inhibitory activity of pyrazinone derivatives against specific kinases, such as Janus kinases (JAKs).

Protocol:

  • Reagent Preparation: Prepare a 5x Kinase assay buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl2, 0.5 mg/mL BSA, 250 µM DTT). Reconstitute recombinant human JAK1 enzyme in a suitable buffer. Prepare a stock solution of the peptide substrate (e.g., IRS1-tide) and ATP. Dissolve test compounds in DMSO to create stock solutions and then dilute to desired concentrations in the assay buffer.[4]

  • Assay Setup: Add 5 µL of the test compound solution to the wells of a 96-well plate. Include wells for a positive control (a known JAK1 inhibitor) and a negative control (DMSO vehicle).[4]

  • Enzyme and Substrate Addition: Add the JAK1 enzyme and the peptide substrate to the wells.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.

Data Presentation:

Compound ClassDerivativeTarget Enzyme(s)IC50 / Ki (nM)
PyrazinoneGilteritinibFLT3, AXL0.29, 0.73
Pyrazolo[1,5-a]pyrazineCompound 34JAK1, JAK2, TYK2, JAK33, 8.5, 7.7, 629.6
Pyrido[3,4-b]pyrazin-2(1H)-oneCompound 13FLT3-D835Y29.54
Pyrazinamide MacrocyclicCompound 8vFLT3-D835Y, FLT3-D835Y/F691L1.5, 9.7
PyrazoloneTK4gJAK2, JAK312.61, 15.80

Data collated from multiple in vitro studies on pyrazinone and related pyrazole derivatives.[4]

Antimicrobial Activity

Pyrazinone derivatives can be screened for their ability to inhibit the growth of various pathogenic microorganisms.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a pyrazinone derivative that inhibits the visible growth of a microorganism.

Protocol: The microbroth dilution method is commonly used.[5][6]

  • Microorganism Preparation: Prepare cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in a suitable broth (e.g., Mueller Hinton Broth).[5][6]

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth, with concentrations typically ranging from 1024 µg/mL to 8 µg/mL.[5]

  • Inoculation: Inoculate the wells of a 96-well microplate containing the compound dilutions with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)
564--64
1964->512-
22--256-
2464---
26---64

Data from a study on pyrazoline derivatives, a structurally related class of compounds.[5][6]

Experimental Workflow:

MIC_Workflow start Prepare Serial Dilutions of Pyrazinone Derivatives inoculate Inoculate with Microbial Suspension start->inoculate incubate Incubate at Optimal Temperature inoculate->incubate observe Visually Inspect for Growth incubate->observe determine Determine MIC observe->determine

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

References

Troubleshooting & Optimization

Technical Support Center: Pyrazinone Synthesis from Dicarbonyls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the synthesis of pyrazinones from dicarbonyl compounds.

Troubleshooting Guides & FAQs

This section is designed to offer practical solutions to specific issues that may arise during your experiments.

Issue 1: Low Yield of the Desired Pyrazinone

Question: My pyrazinone synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in pyrazinone synthesis can be attributed to several factors. Below are common causes and troubleshooting recommendations:

  • Suboptimal Reaction Conditions: The reaction is sensitive to pH, temperature, and reaction time.

    • pH: A slightly alkaline medium is often beneficial for the initial condensation step. For pyrazine synthesis from α-hydroxy ketones, a pH of 11.0 or higher has been shown to be effective.[1]

    • Temperature and Time: Avoid excessively high temperatures or prolonged reaction times, as this can lead to the degradation of reactants or the pyrazinone product.[1][2] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time to prevent product degradation.[1] For some reactions, employing microwave irradiation can significantly shorten reaction times and enhance yields.[1]

  • Poor Reactant Quality: The presence of impurities in the α-amino acid amide or the 1,2-dicarbonyl compound can interfere with the reaction. It is crucial to use high-purity starting materials. If necessary, recrystallize or purify the reactants before use.[1]

  • Decomposition of Reactants or Products: The starting materials or the final pyrazinone product may not be stable under the reaction conditions. If the α-amino acid amide is susceptible to decomposition in an alkaline medium, consider starting with its hydrohalide salt and neutralizing it in situ.[1][2]

  • Self-Condensation of Reactants: The α-amino acid amide or the 1,2-dicarbonyl compound can undergo self-condensation, leading to the formation of impurities and reducing the yield of the desired product. Maintaining the correct stoichiometric ratio of the reactants and controlling the reaction temperature can help favor the intended cross-condensation reaction.[1]

Issue 2: Formation of Multiple Products (Regioisomers)

Question: I am observing the formation of two or more products. How can I control the regioselectivity of the reaction?

Answer: The formation of regioisomers is a common challenge when using an unsymmetrical 1,2-dicarbonyl compound (e.g., methylglyoxal).[1] Here are strategies to control regioselectivity:

  • Choice of Reagents:

    • Symmetrical Dicarbonyls: The most straightforward approach to avoid the formation of regioisomers is to use a symmetrical 1,2-dicarbonyl compound such as glyoxal or biacetyl, which will yield a single pyrazinone product.[1]

    • 1,2-Diketone Mono-Schiff Base: Utilizing a 1,2-diketone mono-Schiff base can lead to the exclusive formation of one regioisomer due to the differing reactivity of the carbonyl and imino groups.[1]

  • Reaction Additives: Certain additives can influence which regioisomer is favored. For instance, in the reaction of α-amino acid amides with methylglyoxal, the addition of sodium bisulfite has been shown to favor the formation of the 6-methyl isomer, while in its absence, the 5-methyl isomer is the major product.[1][3]

Issue 3: Presence of Unexpected Byproducts

Question: My final product is contaminated with unexpected impurities. What are some common side products and how can I prevent their formation?

Answer: Besides regioisomers, other byproducts can form during pyrazinone synthesis. Common impurities and prevention strategies are outlined below:

  • Dehalogenation: In the synthesis of halogenated pyrazinones, a frequent side reaction is the replacement of a halogen atom with a hydrogen atom. To minimize this, consider using a less reactive halogen (e.g., chlorine instead of bromine) and optimizing the reaction temperature and time.[1]

  • Double Substitution: For pyrazinones with a reactive site, a second nucleophilic substitution can occur, leading to undesired disubstituted products.[1] To prevent this, use a stoichiometric amount of the nucleophile and carefully control the reaction conditions (temperature and time).[1]

  • Imidazole Derivatives: Imidazole byproducts can form, particularly in reactions involving sugars and ammonium hydroxide.[4][5][6] Purification methods to remove these are discussed in the purification section below.

Issue 4: Difficulty in Product Purification

Question: What are the recommended methods for purifying pyrazinones and removing common impurities?

Answer: A combination of techniques is often necessary for effective purification:

  • Liquid-Liquid Extraction (LLE): This is a useful initial step to separate the pyrazinone from the reaction mixture. An aqueous workup can remove water-soluble impurities. Adjusting the pH of the aqueous layer can aid in separating acidic or basic impurities.[1] For pyrazines, multiple extractions with organic solvents like hexane, methyl-t-butyl ether (MTBE), or ethyl acetate are often required.[4][5][7] Hexane has been shown to be effective in selectively extracting pyrazines without co-extracting imidazole impurities.[4][6]

  • Column Chromatography: This is a highly effective method for separating pyrazinone derivatives from impurities.[7] Silica gel is a commonly used stationary phase, with a mixture of hexane and ethyl acetate often employed as the eluent.[4][7] This technique can effectively remove imidazole impurities, which are retained on the silica column.[4][5][6]

  • Distillation: For volatile pyrazinone derivatives, distillation can be an effective purification method, leaving non-volatile impurities behind.[4][5][7]

  • Recrystallization: For solid pyrazinone products, recrystallization from a suitable solvent can yield a highly pure product.[7]

Data Presentation

Table 1: Influence of Reaction Parameters on Pyrazinone Synthesis

ParameterConditionObservationRecommendation
pH Slightly Alkaline (e.g., pH ≥ 11.0 for α-hydroxy ketones)Favors initial condensation.[1]Optimize pH for specific substrates.
Temperature Excessively HighCan lead to degradation of reactants and products.[1][2]Avoid high temperatures and monitor reaction progress.
Reaction Time ProlongedMay cause product degradation.[1][2]Monitor reaction by TLC or LC-MS to determine optimal time.[1]
Reactant Purity Impure Starting MaterialsCan lead to side reactions and byproduct formation.[1]Use high-purity reagents; purify if necessary.[1]
Stoichiometry Non-stoichiometric amountsCan lead to self-condensation of reactants.[1]Maintain proper stoichiometric ratios.
Additive (for unsymmetrical dicarbonyls) Sodium Bisulfite with MethylglyoxalFavors formation of the 6-methyl isomer.[1][3]Consider additives to control regioselectivity.

Experimental Protocols

General Protocol for Pyrazinone Synthesis from an α-Amino Acid Amide and a 1,2-Dicarbonyl Compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • α-Amino acid amide or its hydrohalide salt

  • 1,2-Dicarbonyl compound (e.g., glyoxal, biacetyl)

  • Base (e.g., sodium hydroxide, potassium hydroxide)

  • Solvent (e.g., water, ethanol)

Procedure:

  • Preparation of Reactants: If starting with the hydrohalide salt of the α-amino acid amide, dissolve it in a suitable solvent and neutralize it in situ with a base.[1] Ensure the purity of the 1,2-dicarbonyl compound.

  • Reaction Setup: In a reaction vessel, combine the α-amino acid amide and the 1,2-dicarbonyl compound in a suitable solvent.

  • pH Adjustment: Adjust the pH of the reaction mixture to a slightly alkaline level using a base.

  • Reaction: Heat the mixture to the desired temperature (e.g., reflux) and monitor the reaction progress using TLC or LC-MS.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration.[1]

  • Extraction: If the product does not precipitate, perform a liquid-liquid extraction. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄).[1]

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure pyrazinone.[1]

Visualizations

Troubleshooting_Pyrazinone_Synthesis start Start: Problem in Pyrazinone Synthesis low_yield Low Yield? start->low_yield multiple_products Multiple Products? low_yield->multiple_products No check_conditions Optimize Reaction Conditions (pH, Temp, Time) low_yield->check_conditions Yes unexpected_byproducts Unexpected Byproducts? multiple_products->unexpected_byproducts No use_symmetrical Use Symmetrical Dicarbonyl multiple_products->use_symmetrical Yes end Successful Synthesis unexpected_byproducts->end No prevent_dehalogenation Optimize for Halogenated Pyrazinones unexpected_byproducts->prevent_dehalogenation Yes check_purity Check Reactant Purity check_conditions->check_purity check_decomposition Assess Reactant/Product Stability check_purity->check_decomposition check_stoichiometry Verify Stoichiometry check_decomposition->check_stoichiometry check_stoichiometry->end use_schiff_base Use 1,2-Diketone Mono-Schiff Base use_symmetrical->use_schiff_base use_additives Use Additives (e.g., NaHSO3) use_schiff_base->use_additives use_additives->end prevent_disubstitution Control Nucleophile Stoichiometry prevent_dehalogenation->prevent_disubstitution purify_imidazoles Purify to Remove Imidazoles prevent_disubstitution->purify_imidazoles purify_imidazoles->end Pyrazinone_Formation_Pathway reactants α-Amino Acid Amide + 1,2-Dicarbonyl condensation Condensation reactants->condensation side_reactions Side Reactions reactants->side_reactions cyclization Cyclization condensation->cyclization dihydropyrazinone Dihydropyrazinone Intermediate cyclization->dihydropyrazinone oxidation Oxidation dihydropyrazinone->oxidation pyrazinone Pyrazinone Product oxidation->pyrazinone regioisomers Regioisomers (from unsymmetrical dicarbonyls) side_reactions->regioisomers self_condensation Self-Condensation Products side_reactions->self_condensation decomposition Decomposition Products side_reactions->decomposition

References

Optimizing reaction conditions for 3-Phenylpyrazin-2-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Phenylpyrazin-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and established method for synthesizing this compound is through the condensation reaction of an α-amino acid amide with a 1,2-dicarbonyl compound. Specifically, this involves the reaction of 2-amino-2-phenylacetamide (phenylalaninamide) with glyoxal. This reaction proceeds through the formation of a dihydropyrazine intermediate, which then tautomerizes to the more stable pyrazin-2-ol product.

Q2: I am experiencing a low yield for my this compound synthesis. What are the potential causes and how can I improve it?

Low yields are a common issue in pyrazinone synthesis and can stem from several factors:

  • Incomplete Reaction: The condensation and cyclization may not have reached completion. To address this, consider extending the reaction time or cautiously increasing the reaction temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction duration.

  • Suboptimal pH: The pH of the reaction medium is critical. An acidic catalyst is often employed to facilitate the condensation. If the reaction is sluggish, a catalytic amount of a weak acid like acetic acid can be beneficial.

  • Reactant Quality: The purity of the starting materials, phenylalaninamide and glyoxal, is paramount. Impurities can lead to unwanted side reactions and the formation of byproducts, thereby reducing the yield of the desired product. Ensure the purity of your reactants before commencing the synthesis.

  • Side Reactions: The formation of undesired side products can consume starting materials. Careful control of reaction conditions, such as temperature and reactant stoichiometry, can help minimize these side reactions.

Q3: What are the best practices for purifying crude this compound?

The purification of this compound typically involves one or a combination of the following techniques:

  • Recrystallization: This is a highly effective method for purifying solid compounds. A suitable solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Ethanol or ethanol/water mixtures are often good starting points for pyrazinones.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is a standard procedure. The choice of eluent is critical for good separation. A gradient of ethyl acetate in hexanes is a common solvent system to start with, adjusting the polarity based on the TLC analysis of the crude mixture.

  • Acid-Base Extraction: This technique can be employed to remove acidic or basic impurities. By dissolving the crude product in an organic solvent and washing with an acidic or basic aqueous solution, charged impurities can be selectively moved into the aqueous phase.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Formation Incomplete reaction.Increase reaction time and/or temperature. Monitor reaction progress using TLC or LC-MS.[1]
Suboptimal pH for condensation.Add a catalytic amount of a weak acid, such as glacial acetic acid, to the reaction mixture.
Poor quality of starting materials.Ensure the purity of phenylalaninamide and glyoxal. Purify starting materials if necessary.
Multiple Spots on TLC of Crude Product Formation of side products.Optimize reaction conditions (temperature, stoichiometry) to favor the desired product.
Decomposition of product.Use milder reaction conditions if the product is found to be unstable at higher temperatures.
Difficulty in Product Purification Co-eluting impurities in column chromatography.Adjust the polarity of the eluent system or consider using a different stationary phase like alumina.
Oily product after recrystallization.Ensure the correct solvent system is being used. Try a mixed solvent system or add a seed crystal to induce crystallization.[2]
Product appears as a smear on TLC.The compound may be interacting strongly with the silica gel. Add a small amount of a modifier like acetic acid to the eluent.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the condensation of 2-amino-2-phenylacetamide and glyoxal.

Materials:

  • 2-Amino-2-phenylacetamide (1.0 eq.)

  • Glyoxal (40% solution in water, 1.0 eq.)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-2-phenylacetamide (1.0 eq.) in ethanol.

  • Add glyoxal (1.0 eq., 40% solution in water) to the solution.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Reactants 2-Amino-2-phenylacetamide + Glyoxal Reaction Reflux (4-6h) Reactants->Reaction Solvent Ethanol Solvent->Reaction Catalyst Acetic Acid Catalyst->Reaction Monitoring TLC/LC-MS Reaction->Monitoring Cooling Cool to RT Monitoring->Cooling Reaction Complete Isolation Filtration or Concentration Cooling->Isolation Purification Recrystallization or Column Chromatography Isolation->Purification Characterization NMR, MS Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_workflow Troubleshooting Low Yield in this compound Synthesis Start Low Yield Observed Check_Reaction Check Reaction Completion (TLC/LC-MS) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction is Complete Check_Reaction->Complete Yes Optimize_Conditions Increase Time/Temperature Incomplete->Optimize_Conditions Optimize_Conditions->Start Check_Purity Assess Starting Material Purity Complete->Check_Purity Impure Impure Reactants Check_Purity->Impure No Pure Reactants are Pure Check_Purity->Pure Yes Purify_Reactants Purify Starting Materials Impure->Purify_Reactants Purify_Reactants->Start Check_Side_Reactions Analyze for Side Products Pure->Check_Side_Reactions Side_Products Side Products Detected Check_Side_Reactions->Side_Products Yes End Improved Yield Check_Side_Reactions->End No Optimize_Stoichiometry Adjust Stoichiometry/Temperature Side_Products->Optimize_Stoichiometry Optimize_Stoichiometry->Start

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Production of 3-Phenylpyrazin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis and scale-up of 3-Phenylpyrazin-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound and its derivatives?

A1: A prevalent and scalable method for synthesizing phenyl-substituted pyrazinones is the Suzuki-Miyaura cross-coupling reaction. This approach involves coupling a halogenated pyrazine precursor with phenylboronic acid using a palladium catalyst and a base.[1][2] This method is favored for its high yields and tolerance of various functional groups.[1] An alternative approach is the de novo synthesis, which constructs the pyrazine ring from acyclic precursors like diaminomaleonitrile and phenylglyoxal.[2]

Q2: What are the critical parameters to control during the Suzuki-Miyaura cross-coupling reaction for this synthesis?

A2: The following parameters are crucial for a successful Suzuki-Miyaura coupling:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and phosphine ligand significantly influences the reaction's efficiency.

  • Base Selection: The type and amount of base are critical for the catalytic cycle's progression.

  • Solvent System: The solvent must be appropriate for the reaction temperature and ensure the solubility of the reactants.

  • Temperature: Precise temperature control is essential to prevent side reactions and ensure the reaction goes to completion.[1]

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere (e.g., with nitrogen or argon) is critical to prevent its degradation.[1]

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored using standard analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). Regular sampling of the reaction mixture will help determine the rate of consumption of starting materials and the formation of the desired product.[2]

Q4: What are the typical impurities encountered in the synthesis of this compound?

A4: Common impurities may include unreacted starting materials (e.g., halogenated pyrazine, phenylboronic acid), homocoupling byproducts (e.g., biphenyl), and dehalogenated starting material.[1]

Q5: What are the most effective methods for purifying this compound?

A5: The most common purification techniques are recrystallization and column chromatography.[2][3] For pyrazine derivatives that are basic, an acid-base extraction can be an effective preliminary purification step.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly when using the Suzuki-Miyaura cross-coupling approach.

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Incomplete Reaction Extend the reaction time and continue monitoring. If the reaction has stalled, a small addition of fresh catalyst may be beneficial.[1]
Reaction temperature is too low Increase the reaction temperature in increments of 5-10°C, while monitoring for product formation and the emergence of any new side products.[1]
Presence of oxygen Ensure that the solvent and reaction mixture are thoroughly degassed and that a positive pressure of an inert gas (nitrogen or argon) is maintained throughout the reaction.[1]
Catalyst deactivation The catalyst may have degraded. Consider adding a fresh portion of the catalyst to the reaction mixture.[1]
Poor quality of starting materials Ensure the purity of the halogenated pyrazine, phenylboronic acid, and other reagents. Purify starting materials if necessary.
Issue 2: Poor Separation and Persistent Impurities During Purification
Possible Cause Troubleshooting Step
Poor separation on silica gel chromatography Adjust the polarity of the eluent. If the compound elutes too quickly, decrease the polarity. If it elutes too slowly, increase the polarity. Consider a different stationary phase, such as alumina.[3]
Compound appears as a smear on TLC If the compound is basic, it may be interacting strongly with the acidic silica gel. Add a small amount of a modifier like triethylamine to the eluent system.[3]
Incomplete removal of a persistent impurity If an impurity has a very similar polarity to the product, a combination of purification techniques may be necessary. For example, follow column chromatography with a final recrystallization step.[3] If the impurity is of a different functional group type (e.g., acidic or basic), an acid-base extraction could be effective.[3]

Quantitative Data

The following table summarizes typical reaction conditions for the Suzuki-Miyaura cross-coupling synthesis of phenyl-substituted pyrazines.

Parameter Condition/Value Notes
Reactant Ratio (Halopyrazine:Boronic Acid) 1 : 1.1 - 1.5An excess of the boronic acid is often used to drive the reaction to completion.[1]
Palladium Catalyst Loading 0.02 - 0.05 eq.Typical catalysts include Palladium(II) acetate or Pd(dppf)Cl2.[1][2]
Ligand Loading 0.04 eq.Triphenylphosphine is a commonly used ligand.[1]
Base 2.0 eq.Potassium carbonate or sodium carbonate are frequently used.[1][2]
Solvent System 1,4-dioxane and water (4:1 to 10:1 ratio)The solvent should be degassed prior to use.[1][2]
Reaction Temperature 80 - 120 °CThe optimal temperature may vary depending on the specific substrates.[1][2]
Reaction Time 4 - 12 hoursReaction should be monitored to determine completion.[1][2]

Experimental Protocols

Disclaimer: The following protocols are adapted from the synthesis of 3-Amino-6-phenylpyrazine-2-carbonitrile and should be optimized for the synthesis of this compound.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of the phenyl-substituted pyrazine core via a palladium-catalyzed cross-coupling reaction.

Materials:

  • 3-Chloro-2-hydroxypyrazine (or 3-Bromo-2-hydroxypyrazine)

  • Phenylboronic acid

  • Palladium(II) acetate

  • Triphenylphosphine

  • Potassium carbonate

  • 1,4-dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel, add 3-chloro-2-hydroxypyrazine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Seal the vessel and replace the atmosphere with an inert gas (e.g., nitrogen).

  • In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in degassed 1,4-dioxane.

  • Add the catalyst solution to the reaction vessel, followed by additional degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Heat the reaction mixture to 80-100°C with vigorous stirring.[1]

  • Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 4-12 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes).[1]

Protocol 2: De Novo Synthesis of the Pyrazine Ring

This protocol is based on the condensation of phenylglyoxal with an appropriate amino-amide.

Materials:

  • Phenylglyoxal monohydrate

  • Glycinamide hydrochloride

  • Ethanol

  • Sodium ethoxide

Procedure:

  • In a round-bottom flask, dissolve glycinamide hydrochloride (1.0 eq.) in ethanol.

  • Add a solution of sodium ethoxide in ethanol (1.0 eq.) to neutralize the hydrochloride and form the free amino-amide.

  • To this mixture, add phenylglyoxal monohydrate (1.0 eq.).

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by flash column chromatography on silica gel.

Visualizations

Experimental and Troubleshooting Workflows

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis A 1. Combine Reactants (Halopyrazine, Phenylboronic Acid, Base) B 2. Add Catalyst and Solvent A->B C 3. Heat under Inert Atmosphere B->C D 4. Monitor Reaction (TLC/HPLC) C->D E 5. Cool and Quench D->E F 6. Liquid-Liquid Extraction E->F G 7. Dry and Concentrate F->G H 8. Purify (Chromatography/Recrystallization) G->H I 9. Characterize Product (NMR, MS) H->I

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield Observed check_completion Is the reaction complete? start->check_completion check_conditions Are reaction conditions optimal? check_completion->check_conditions Yes extend_time Increase reaction time or add fresh catalyst check_completion->extend_time No check_reagents Are reagents pure? check_conditions->check_reagents Yes increase_temp Increase temperature check_conditions->increase_temp No (Temp) degas_system Ensure inert atmosphere check_conditions->degas_system No (Atmosphere) purify_reagents Purify starting materials check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes extend_time->check_completion increase_temp->check_conditions degas_system->check_conditions purify_reagents->success

Caption: A troubleshooting workflow for addressing low yields in synthesis.

Signaling Pathway

While the direct signaling pathway for this compound is not extensively documented, related N-(5-phenylpyrazin-2-yl)-benzamide derivatives have been shown to act as insect growth modulators by inhibiting chitin synthase.[4][5] Chitin is a crucial component of the insect exoskeleton.

signaling_pathway compound N-(5-phenylpyrazin-2-yl) -benzamide Derivative enzyme Chitin Synthase 1 compound->enzyme Inhibits product Chitin Polymer enzyme->product Catalyzes formation of substrate UDP-N-acetylglucosamine substrate->enzyme Substrate for process Cuticle Formation product->process outcome Impaired Cuticle Structure & Larval Mortality process->outcome

Caption: Proposed mechanism of action for a this compound analog.

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrazinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted pyrazinones.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for pyrazinone derivatives?

While specific chemical shifts are highly dependent on the substitution pattern, solvent, and other experimental conditions, some general ranges can be expected. The aromatic protons on the pyrazinone ring typically appear in the downfield region of the ¹H NMR spectrum, often between δ 7.0 and 9.0 ppm. Protons of substituent groups will vary greatly depending on their electronic environment. In ¹³C NMR spectra, the carbonyl carbon of the pyrazinone ring is typically observed in the range of δ 150-170 ppm. The sp² carbons of the pyrazine ring usually resonate between δ 120 and 160 ppm.[1][2]

Q2: How can I differentiate between isomers of substituted pyrazinones using NMR?

Differentiating isomers is a common challenge that can often be resolved using a combination of 1D and 2D NMR techniques.

  • ¹H NMR: The multiplicity and coupling constants (J-values) of the ring protons can provide crucial information about the substitution pattern.

  • NOESY/ROESY: These experiments detect through-space correlations between protons that are in close proximity, which is invaluable for determining the relative orientation of substituents.[3][4][5][6]

  • HMBC: Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two to three bonds, helping to establish long-range connectivity and confirm isomeric structures.[7][8][9]

Q3: What is the best approach for assigning all proton and carbon signals in a complex substituted pyrazinone spectrum?

A systematic approach combining several NMR experiments is most effective for unambiguous signal assignment.[10]

  • ¹H NMR: Assign protons based on chemical shift, integration, and multiplicity.

  • ¹³C NMR & DEPT: Identify the number of different carbon environments and determine the type of each carbon (CH, CH₂, CH₃, or quaternary).

  • HSQC/HMQC: Correlate each proton to its directly attached carbon.[8][9]

  • COSY: Identify proton-proton coupling networks within the molecule.[4][6][8]

  • HMBC: Establish long-range proton-carbon connectivities to piece together the molecular fragments.[7][8][9]

  • NOESY/ROESY: Confirm spatial relationships and stereochemistry.[3][4][5][6]

Troubleshooting Guides

Problem 1: Broad or distorted peaks in the ¹H NMR spectrum.

Broad peaks can obscure coupling information and make interpretation difficult. Several factors can contribute to this issue.[11][12][13]

CauseSuggested Solution
Poor Shimming The magnetic field homogeneity is crucial for sharp signals. Re-shim the spectrometer, or if available, use an automated shimming routine.[13]
Sample Concentration Highly concentrated samples can lead to increased viscosity and broader lines. Dilute the sample and re-acquire the spectrum.[12]
Presence of Paramagnetic Impurities Even trace amounts of paramagnetic metals can cause significant line broadening. Purify the sample, for example, by passing it through a small plug of silica gel.
Compound Aggregation The compound may be forming aggregates in the chosen solvent. Try a different deuterated solvent or acquire the spectrum at an elevated temperature to disrupt aggregation.[12]
Quadrupole Broadening The nitrogen atoms (¹⁴N) in the pyrazinone ring have a quadrupole moment that can lead to broadening of adjacent proton signals.[11] Acquiring the spectrum at a higher temperature can sometimes sharpen these signals.
Chemical Exchange Protons involved in chemical exchange (e.g., tautomerism, rotamers) can show broad signals.[12] Acquiring spectra at different temperatures can help to either sharpen the signals (fast exchange) or resolve them into distinct peaks (slow exchange).

Problem 2: Difficulty in interpreting complex splitting patterns.

Overlapping multiplets in the aromatic region are common for polysubstituted pyrazinones.

CauseSuggested Solution
Signal Overlap Change the deuterated solvent. Solvents like benzene-d₆ or acetone-d₆ can induce different chemical shifts and may resolve overlapping signals.[12]
Acquire the spectrum on a higher field NMR spectrometer to increase signal dispersion.[14]
Second-Order Effects When the chemical shift difference between coupled protons is small (in Hz) and comparable to the coupling constant, complex "roofing" effects can occur. Higher field strength instruments can often simplify these patterns by increasing the chemical shift separation.
Complex Coupling Network Utilize 2D NMR techniques like COSY and TOCSY to unravel the proton-proton coupling networks.[6] A TOCSY experiment is particularly useful as it can show correlations between all protons within a spin system, not just those that are directly coupled.

Problem 3: Low signal-to-noise ratio.

A weak signal can make it difficult to identify all peaks, especially those from minor components or protons with long relaxation times.

CauseSuggested Solution
Low Sample Concentration Increase the amount of sample dissolved in the NMR tube. For ¹H NMR, 5-25 mg is typically sufficient, while ¹³C NMR may require 50-100 mg.[15]
Insufficient Number of Scans The signal-to-noise ratio increases with the square root of the number of scans.[13] Increase the number of scans to improve the signal intensity.
Incorrect Receiver Gain An improperly set receiver gain can lead to a poor signal-to-noise ratio. Optimize the receiver gain before acquisition.
Improper Pulse Width Calibration Ensure the 90° pulse width is correctly calibrated for your specific sample and probe to maximize the signal for each scan.[13]

Experimental Protocols

Standard ¹H NMR Sample Preparation
  • Weighing the Sample: Accurately weigh 5-25 mg of the purified substituted pyrazinone into a clean, dry vial.[15]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to the vial.[15]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle heating can be applied, but be cautious of potential degradation.[16]

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool or cotton packed into a Pasteur pipette directly into a clean NMR tube.[17]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.[15]

General Protocol for 2D NMR Data Acquisition (COSY Example)
  • Sample Preparation: Prepare a well-shimmed sample as described above. A slightly more concentrated sample may be beneficial for 2D experiments.

  • Load Standard Experiment: Load a standard COSY pulse program on the NMR spectrometer.

  • Set Parameters:

    • Define the spectral width in both dimensions to encompass all proton signals.

    • Set the number of scans per increment (e.g., 2-8).

    • Choose the number of increments in the indirect dimension (e.g., 256 or 512). More increments will provide better resolution but will increase the experiment time.

  • Acquisition: Start the acquisition. The experiment time will depend on the chosen parameters.

  • Processing: After data acquisition is complete, perform a 2D Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Data Presentation

Table 1: Illustrative ¹H NMR Chemical Shifts (δ, ppm) for a Hypothetical Disubstituted Pyrazinone

ProtonCDCl₃DMSO-d₆Benzene-d₆MultiplicityCoupling Constant (J, Hz)
H-38.158.307.90d2.5
H-57.807.957.65d2.5
-OCH₃3.953.903.60s-
-CH₂-4.504.604.30q7.1
-CH₃1.401.351.20t7.1

Note: These are example values and will vary significantly based on the specific substituents and their positions.

Table 2: Illustrative ¹³C NMR Chemical Shifts (δ, ppm) for a Hypothetical Disubstituted Pyrazinone

CarbonCDCl₃DMSO-d₆Benzene-d₆DEPT-135
C=O158.0157.5158.5No Signal
C-2152.0151.8152.5No Signal
C-3135.0135.5134.8Positive
C-5130.0130.2129.5Positive
C-6148.0147.8148.2No Signal
-OCH₃55.054.854.5Positive
-CH₂-62.061.562.3Negative
-CH₃14.514.214.8Positive

Note: These are example values and will vary significantly based on the specific substituents and their positions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_analysis Structure Elucidation start Purified Pyrazinone Derivative dissolve Dissolve in Deuterated Solvent start->dissolve filter Filter into NMR Tube dissolve->filter H1_NMR Acquire ¹H NMR filter->H1_NMR C13_NMR Acquire ¹³C NMR & DEPT H1_NMR->C13_NMR COSY Acquire COSY C13_NMR->COSY HSQC Acquire HSQC COSY->HSQC HMBC Acquire HMBC HSQC->HMBC NOESY Acquire NOESY HMBC->NOESY assign Assign Signals NOESY->assign elucidate Determine Connectivity & Stereochemistry assign->elucidate final_structure Final Structure elucidate->final_structure

Caption: Workflow for NMR-based structure elucidation of substituted pyrazinones.

troubleshooting_logic cluster_broad Issue: Broad Peaks cluster_overlap Issue: Signal Overlap cluster_low_sn Issue: Low S/N start Complex/Poor Quality NMR Spectrum check_shim Re-shim Spectrometer start->check_shim change_solvent Change Solvent start->change_solvent increase_conc Increase Concentration start->increase_conc check_conc Check Concentration check_shim->check_conc check_temp Vary Temperature check_conc->check_temp end Improved Spectrum for Interpretation check_temp->end higher_field Use Higher Field Instrument change_solvent->higher_field run_2d Run 2D NMR (COSY/TOCSY) higher_field->run_2d run_2d->end increase_scans Increase Number of Scans increase_conc->increase_scans increase_scans->end

Caption: Troubleshooting logic for common NMR spectral issues.

References

Technical Support Center: Synthesis of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of pyrazine derivatives. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyrazine derivatives?

A1: The most classical and widely used method is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. This reaction proceeds through a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.[1] Other notable methods include:

  • Gutknecht Pyrazine Synthesis (1879): This method relies on the self-condensation of α-ketoamines. A primary challenge is the synthesis and stability of the α-ketoamine intermediate.[2]

  • Staedel–Rugheimer Pyrazine Synthesis (1876): This synthesis involves the reaction of a 2-chloroacetophenone with ammonia to form an amino ketone, which then undergoes condensation and oxidation.[2] Potential pitfalls include side reactions due to the reactive nature of the starting materials.[2]

  • Dehydrogenative Coupling: Modern approaches may involve the atom-economical dehydrogenative coupling of β-amino alcohols, often requiring specific metal catalysts.[1][2] Catalyst deactivation can be a potential issue in these reactions.[2]

  • From α-azido ketones or α-nitroso ketones: Reduction of the azide or nitroso group, followed by spontaneous cyclization and oxidation, can also yield pyrazine derivatives.[1]

Q2: I am experiencing a very low yield in my pyrazine synthesis. What are the potential causes and how can I improve it?

A2: Low yields are a frequent issue in pyrazine synthesis and can be attributed to several factors:

  • Incomplete Reaction: The initial condensation or the final oxidation step may not have gone to completion.[1][2]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is critical and can significantly influence the yield.[1][3]

  • Purity of Starting Materials: Impurities in the starting materials, such as α-diketones and 1,2-diamines, can lead to unwanted side reactions.[2]

  • Side Reactions: The formation of byproducts, such as imidazoles, can consume starting materials and reduce the yield of the desired pyrazine.[1]

  • Product Degradation: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions, such as overly acidic or basic environments.[1]

To improve the yield, consider the following:

  • Optimize Reaction Time and Temperature: Extending the reaction time or increasing the temperature may help drive the reaction to completion.[1]

  • Screen Solvents and Catalysts: The choice of solvent can have a dramatic effect on the reaction's success.[3]

  • Ensure Purity of Reactants: Purifying starting materials before use can minimize side reactions.[2]

  • Monitor Reaction Progress: Use techniques like TLC or GC-MS to determine the optimal reaction time and avoid product degradation from prolonged reaction times.[3]

Q3: I am observing the formation of imidazole byproducts. How can I prevent this and purify my desired pyrazine?

A3: Imidazole formation is a common side reaction in pyrazine synthesis.[4] To address this issue:

  • Prevention: The choice of solvent can influence the formation of imidazole byproducts. For instance, using hexane as the extraction solvent can prevent the co-extraction of imidazole derivatives.[5][6]

  • Purification: If imidazole byproducts are present in your crude product, several purification techniques can be employed:

    • Liquid-Liquid Extraction: This can be a first step, though it may be inefficient on its own.[2] Using a solvent like hexane can selectively extract pyrazines, leaving more polar imidazole byproducts in the aqueous phase.[1][5]

    • Column Chromatography: This is a highly effective method for separating pyrazines from imidazole impurities.[1][4] Silica gel is commonly used as the stationary phase, as it tends to retain the more polar imidazoles.[4][5] An eluent system such as a 90:10 hexane/ethyl acetate mixture has been shown to be effective.[4][5]

    • Distillation: For volatile pyrazine derivatives, distillation can separate them from non-volatile impurities like imidazoles.[2][5]

Q4: What are the best practices for purifying pyrazine derivatives in general?

A4: The purification strategy will depend on the properties of your target compound and the impurities present. A combination of the following techniques is often effective:

  • Liquid-Liquid Extraction (LLE): A common initial step to separate the pyrazine from the reaction mixture.[1]

  • Column Chromatography: Highly effective for separating pyrazine derivatives from impurities with different polarities.[1][3]

  • Distillation: Suitable for volatile pyrazine derivatives to remove non-volatile impurities.[1][2]

  • Recrystallization: For solid pyrazine derivatives, this method can yield highly pure products. The choice of solvent and a slow cooling rate are critical for successful recrystallization.[1][2]

Troubleshooting Guides

Low Yield Troubleshooting

If you are experiencing low yields in your pyrazine synthesis, the following decision tree can help you identify and address the potential cause.

LowYieldTroubleshooting start Low Yield in Pyrazine Synthesis check_reaction Check Reaction Completion (TLC, GC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize_conditions Optimize Reaction Conditions incomplete->optimize_conditions Yes check_purity Assess Starting Material Purity incomplete->check_purity No extend_time Extend Reaction Time optimize_conditions->extend_time increase_temp Increase Temperature optimize_conditions->increase_temp end_good Yield Improved extend_time->end_good increase_temp->end_good impure Impure Starting Materials? check_purity->impure purify_reagents Purify Starting Materials impure->purify_reagents Yes check_side_products Analyze for Side Products (NMR, GC-MS) impure->check_side_products No purify_reagents->end_good side_products Side Products Detected? check_side_products->side_products adjust_conditions Adjust Conditions to Minimize Side Reactions side_products->adjust_conditions Yes end_bad Consult Further Literature side_products->end_bad No adjust_conditions->end_good

Caption: A decision tree for troubleshooting low yields in pyrazine synthesis.

Purification Troubleshooting

This workflow outlines the steps to take when encountering difficulties in purifying your pyrazine derivative.

PurificationTroubleshooting start Purification Difficulty identify_impurities Identify Impurities (NMR, GC-MS) start->identify_impurities imidazole Imidazole Impurities? identify_impurities->imidazole column_chromatography Use Column Chromatography (Silica Gel) imidazole->column_chromatography Yes distillation Consider Distillation (if volatile) imidazole->distillation Yes other_impurities Other Impurities? imidazole->other_impurities No pure_product Pure Product Obtained column_chromatography->pure_product distillation->pure_product recrystallization Attempt Recrystallization (if solid) other_impurities->recrystallization Yes optimize_chromatography Optimize Chromatography (Solvent, Stationary Phase) other_impurities->optimize_chromatography Yes recrystallization->pure_product optimize_chromatography->pure_product

Caption: A workflow for troubleshooting the purification of pyrazine derivatives.

Data Presentation

Table 1: Effect of Solvent on the Dehydrogenative Coupling of 2-Phenylglycinol

SolventYield (%)
Toluene99
1,4-Dioxane95

Data adapted from a study on dehydrogenative coupling reactions.[1]

Table 2: Common Purification Techniques for Pyrazine Derivatives

Purification MethodDescriptionApplicabilityPotential Pitfalls
Liquid-Liquid Extraction Separation based on differential solubility in immiscible liquids.Initial cleanup from the reaction mixture.Can be inefficient; may co-extract impurities with similar solubility.[2]
Column Chromatography Separation based on differential adsorption to a stationary phase.Highly effective for removing polar impurities like imidazoles.[1][4]Can be time-consuming; requires solvent optimization.
Distillation Separation based on differences in boiling points.Effective for volatile pyrazines and non-volatile impurities.[2]Not suitable for non-volatile pyrazines or impurities with similar boiling points.[2]
Recrystallization Purification of solids based on differences in solubility.Obtaining highly pure solid pyrazine derivatives.Requires careful solvent selection and slow cooling to avoid precipitation of impure amorphous solid.[2]

Experimental Protocols

General Protocol for the Synthesis of 2,3-Diphenylpyrazine

This protocol is a generalized procedure based on the condensation of an α-dicarbonyl with a 1,2-diamine.

Materials:

  • Benzil (recrystallized)

  • Ethylene diamine

  • Aqueous methanol

  • Potassium tert-butoxide (t-BuOK)

  • Silica gel

  • Petroleum ether

  • Ethyl acetate

  • 50 mL round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2 mmol of recrystallized benzil in 3 mL of aqueous methanol.

  • Stir the solution with a magnetic stirrer until it becomes homogeneous.

  • Add 2 mmol of ethylene diamine and a catalytic amount of t-BuOK (10 mg) to the solution.

  • Continue stirring at room temperature and monitor the reaction progress by TLC until completion.

  • Evaporate the methanol under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent to obtain pure 2,3-diphenylpyrazine.[1]

Protocol for Purification of Pyrazine Derivatives by Column Chromatography

This protocol is suitable for removing polar impurities, such as imidazoles, from a crude pyrazine product.

Materials:

  • Crude pyrazine extract in a suitable solvent (e.g., Dichloromethane - DCM)

  • Silica gel (5-7 g)

  • Short column (e.g., 60 x 10 mm)

  • Eluent: Dichloromethane (DCM) or a 90:10 hexane:ethyl acetate mixture

  • Collection vials

Procedure:

  • Pack 5-7 g of silica gel into a short column.

  • If necessary, concentrate the crude pyrazine extract to reduce the volume.

  • Load the concentrated extract onto the top of the silica gel column.

  • Elute the column with the chosen solvent system (e.g., DCM or 90:10 hexane:ethyl acetate).

  • Collect fractions (e.g., every 20 mL) and analyze them by GC-MS or TLC to identify the fractions containing the purified pyrazine derivative.

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.[1]

Generalized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of pyrazine derivatives.

ExperimentalWorkflow start Start: Synthesis of Pyrazine Derivative reaction_setup Step 1: Reaction Setup (Reactants, Solvent, Catalyst) start->reaction_setup reaction_monitoring Step 2: Reaction Monitoring (TLC, GC-MS) reaction_setup->reaction_monitoring workup Step 3: Reaction Workup (e.g., Quenching, Extraction) reaction_monitoring->workup purification Step 4: Purification (Chromatography, Distillation, or Recrystallization) workup->purification analysis Step 5: Product Analysis (NMR, MS, m.p.) purification->analysis end End: Pure Pyrazine Derivative analysis->end

Caption: A generalized experimental workflow for pyrazine synthesis and purification.

References

Improving regioselectivity in the synthesis of unsymmetrical pyrazinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of unsymmetrical pyrazinones. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in achieving high regioselectivity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of unsymmetrical pyrazinones, particularly when employing the common condensation method between α-amino acid amides and unsymmetrical 1,2-dicarbonyl compounds.

Issue Potential Cause Recommended Solution
Low Yield of Desired Pyrazinone Incomplete reaction.Increase reaction time or temperature. Monitor reaction progress via TLC or LC-MS to determine the optimal endpoint.[1]
Decomposition of reactants or product.If the α-amino acid amide is unstable in an alkaline medium, consider using its hydrohalide salt and neutralizing it in situ. Avoid excessively high temperatures and prolonged reaction times.[1]
Poor quality of reagents.Ensure the purity of both the α-amino acid amide and the 1,2-dicarbonyl compound. Purify starting materials if necessary through recrystallization or chromatography.[1]
Suboptimal pH.The optimal pH can be substrate-dependent. A slightly alkaline medium often favors the initial condensation. For certain syntheses, a pH of 11.0 or higher has been shown to be beneficial.[1]
Formation of Regioisomeric Mixture Use of an unsymmetrical 1,2-dicarbonyl compound.This is the inherent challenge. The following strategies can be employed to favor the formation of one regioisomer.
Lack of directing group or additive.Convert the unsymmetrical dicarbonyl into a mono-Schiff base to direct the condensation towards a single regioisomer.[1][2][3] Alternatively, the use of additives like sodium bisulfite can alter the regiochemical outcome.[2][3]
Difficulty in Separating Regioisomers Similar physical properties of the isomers.Regioisomers often have very similar polarities, making separation by standard column chromatography challenging.[1]
Ineffective purification technique.Employ advanced purification techniques. High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be effective for separating challenging regioisomers.[1] Meticulous column chromatography with optimized solvent systems and high-quality silica gel can also yield good separation.[1]
Formation of Side Products Self-condensation of starting materials.Maintain a proper stoichiometric ratio of reactants and control the reaction temperature to favor the desired cross-condensation.[1]
Double nucleophilic attack.Use a stoichiometric amount of the nucleophile and carefully control reaction conditions (temperature, time) to minimize the formation of disubstituted pyrazinones.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2(1H)-pyrazinones?

The most prevalent method involves the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[2][3]

Q2: How can I completely avoid the formation of regioisomers?

The simplest way to circumvent the issue of regioselectivity is to use a symmetrical 1,2-dicarbonyl compound, such as glyoxal or biacetyl. This will result in the formation of a single pyrazinone product.[1]

Q3: What role do additives like sodium bisulfite play in controlling regioselectivity?

Additives such as sodium bisulfite can influence the regiochemical outcome of the reaction. For instance, in the reaction of methylglyoxal with various α-amino acid amides, the absence of sodium bisulfite typically yields the 5-methyl-2(1H)-pyrazinone as the major isomer, whereas its presence favors the formation of the 6-methyl isomer.[2][3]

Q4: Can microwave-assisted synthesis improve my results?

Yes, microwave-assisted synthesis can often lead to shorter reaction times and higher yields compared to conventional heating methods.[1]

Q5: Are there alternative strategies for synthesizing unsymmetrical pyrazinones with high regioselectivity?

Yes, one effective method involves the use of a 1,2-diketone mono-Schiff base. The differing reactivity of the carbonyl and imino groups can lead to the exclusive formation of one regioisomer.[1][2][3] Another approach is the synthesis from an α-amino ketone or aldehyde and an α-haloacetyl halide, which allows for the preparation of 5,6-disubstituted and 3,5,6-trisubstituted 2(1H)-pyrazinones with different substituents.[2][3]

Experimental Protocols

Protocol 1: General Synthesis of Unsymmetrical Pyrazinones with Regiocontrol using a Mono-Schiff Base

This protocol describes a method to achieve high regioselectivity by utilizing a mono-Schiff base of an unsymmetrical 1,2-dicarbonyl compound.

Materials:

  • α-Amino acid amide

  • Unsymmetrical 1,2-dicarbonyl compound

  • Primary amine (e.g., aniline)

  • Appropriate solvent (e.g., ethanol, methanol)

  • Base (e.g., sodium hydroxide, potassium hydroxide)

Procedure:

  • Formation of the Mono-Schiff Base:

    • In a round-bottom flask, dissolve the unsymmetrical 1,2-dicarbonyl compound in the chosen solvent.

    • Add one equivalent of the primary amine.

    • Stir the mixture at room temperature until the formation of the mono-Schiff base is complete (monitor by TLC or LC-MS).

    • The ketoimine can be isolated or used directly in the next step.

  • Condensation with α-Amino Acid Amide:

    • To the solution containing the mono-Schiff base, add one equivalent of the α-amino acid amide.

    • Adjust the pH to a slightly alkaline level using a suitable base.

    • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the product precipitates, collect it by filtration.

    • If the product is soluble, perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the pure regioisomer.[1]

Protocol 2: Synthesis of Unsymmetrical Pyrazinones using Sodium Bisulfite as a Directing Additive

This protocol outlines the use of sodium bisulfite to influence the regioselectivity of the condensation reaction.

Materials:

  • α-Amino acid amide

  • Unsymmetrical 1,2-dicarbonyl compound (e.g., methylglyoxal)

  • Sodium bisulfite

  • Solvent (e.g., water, ethanol/water mixture)

  • Base (e.g., sodium hydroxide)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, dissolve the α-amino acid amide and sodium bisulfite in the chosen solvent.

    • Add the unsymmetrical 1,2-dicarbonyl compound to the mixture.

    • Adjust the pH to the desired alkaline level with a base.

  • Reaction Execution:

    • Heat the mixture to the desired temperature (e.g., reflux).

    • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Purification:

    • Follow the work-up and purification steps as described in Protocol 1.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_control Regiocontrol Strategy cluster_reaction Reaction cluster_outcome Outcome cluster_purification Purification start_materials Unsymmetrical 1,2-Dicarbonyl + α-Amino Acid Amide strategy Select Strategy start_materials->strategy mono_schiff Mono-Schiff Base Formation strategy->mono_schiff High Selectivity additive Use of Additive (e.g., NaHSO3) strategy->additive Moderate to High Selectivity direct Direct Condensation (No Control) strategy->direct Low Selectivity condensation Condensation Reaction mono_schiff->condensation additive->condensation direct->condensation single_isomer Single Regioisomer condensation->single_isomer Successful Control isomer_mixture Mixture of Regioisomers condensation->isomer_mixture Poor Control purify Purification isomer_mixture->purify hplc HPLC / SFC purify->hplc Difficult Separation column Column Chromatography purify->column Standard Separation

Caption: Decision workflow for improving regioselectivity in unsymmetrical pyrazinone synthesis.

troubleshooting_logic cluster_yield Low Yield Solutions cluster_regio Regioselectivity Solutions cluster_separation Separation Solutions start Experiment Start problem Problem Encountered? start->problem low_yield Low Yield? problem->low_yield Yes success Successful Synthesis problem->success No regio_issue Regioisomer Mixture? low_yield->regio_issue No optimize_conditions Optimize Time/Temp/pH low_yield->optimize_conditions Yes check_reagents Check Reagent Purity low_yield->check_reagents Yes use_hydrohalide Use Amide Hydrohalide Salt low_yield->use_hydrohalide Yes separation_issue Separation Difficulty? regio_issue->separation_issue No use_schiff_base Use Mono-Schiff Base regio_issue->use_schiff_base Yes use_additive Add NaHSO3 regio_issue->use_additive Yes use_symmetrical Use Symmetrical Dicarbonyl regio_issue->use_symmetrical Yes end End/Re-evaluate separation_issue->end No optimize_column Optimize Column Chromatography separation_issue->optimize_column Yes use_hplc_sfc Use HPLC / SFC separation_issue->use_hplc_sfc Yes optimize_conditions->end check_reagents->end use_hydrohalide->end use_schiff_base->end use_additive->end use_symmetrical->end optimize_column->end use_hplc_sfc->end

Caption: Troubleshooting flowchart for challenges in unsymmetrical pyrazinone synthesis.

References

Validation & Comparative

A Comparative Guide to 3-Phenylpyrazin-2-ol and Other Pyrazinone Analogs in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 3-Phenylpyrazin-2-ol and other pyrazinone analogs based on available experimental data. The information is intended to assist researchers in evaluating the potential of these compounds in various bioassays.

Introduction to Pyrazinones

Pyrazinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The pyrazinone scaffold is a key feature in a variety of biologically active molecules, demonstrating potential as antimicrobial, anticancer, and enzyme-inhibiting agents. This guide focuses on the comparison of this compound with other pyrazinone analogs, presenting available data from in vitro studies.

Data Presentation

While specific comparative bioassay data for this compound is limited in the currently available literature, this section summarizes the biological activities of structurally related pyrazinone and pyrazoline derivatives to provide a broader context for their potential applications.

Table 1: Overview of Biological Activities of Pyrazinone and Pyrazoline Analogs

Compound ClassSpecific AnalogsBioassayObserved ActivityReference
N-Phenylpyrazinamide DerivativesN-(5-phenylpyrazin-2-yl)-benzamide analogsInsecticidal Assay (against P. xylostella and S. littoralis)Potent activity, acting as insect growth modulators by inhibiting chitin synthase.[1]
3-Amino-2(1H)-pyrazinonesAminoalkyl substituted 2(1H)-pyrazinonesKinase Inhibition Assay (p38α MAP kinase)Potent and selective inhibition of p38α MAP kinase.[2]
Pyrazole DerivativesPyrazole-1-sulphonamides, Pyrazoline-1-thiocarboxamidesAntimicrobial Assay (Gram-positive and Gram-negative bacteria, fungi)Moderate antimicrobial activity.[3]
Pyrazoline Derivatives1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivativesAntimycobacterial Assay (against M. tuberculosis H37Rv)Significant anti-tubercular activity.[4]
3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivativesCytotoxicity Assay (A549, HepG2, HCT116, MCF-7 cell lines)Promising antitumor activity, particularly against lung carcinoma cell lines.[5][6]

Experimental Protocols

Detailed methodologies for key bioassays are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for antimicrobial susceptibility testing and cytotoxicity assays, which are commonly used to evaluate pyrazinone analogs.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[7]

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown on an appropriate agar medium. Colonies are then suspended in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a sterile broth in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Positive control wells (containing bacteria and broth) and negative control wells (containing broth only) are also included. The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cell lines.[4][8]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent and diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Measurement: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution. The absorbance of this solution is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is essential for a clear understanding of the research.

experimental_workflow cluster_antimicrobial Antimicrobial Susceptibility Testing cluster_cytotoxicity Cytotoxicity Assay (MTT) A1 Bacterial Culture Preparation A3 Inoculation & Incubation A1->A3 A2 Compound Dilution A2->A3 A4 MIC Determination A3->A4 C1 Cell Seeding C2 Compound Treatment C1->C2 C3 MTT Addition & Incubation C2->C3 C4 Formazan Solubilization C3->C4 C5 Absorbance Measurement & IC50 Calculation C4->C5

Caption: General experimental workflows for antimicrobial and cytotoxicity assays.

signaling_pathway cluster_kinase Kinase Signaling Pathway receptor Receptor Tyrosine Kinase p38 p38 MAP Kinase receptor->p38 downstream Downstream Effectors p38->downstream proliferation Cell Proliferation, Inflammation downstream->proliferation inhibitor Pyrazinone Inhibitor inhibitor->p38

Caption: Simplified p38 MAP kinase signaling pathway and the inhibitory action of pyrazinone analogs.

Conclusion

References

Unlocking New Avenues in Anxiolytic Drug Discovery: A Comparative Guide to the Structure-Activity Relationship of 3-Phenylpyrazinone Derivatives as CRF1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of 3-phenylpyrazinone derivatives as potent antagonists of the Corticotropin-Releasing Factor 1 (CRF1) receptor, a key target in the pathophysiology of anxiety and depression. This document summarizes crucial structure-activity relationship (SAR) data, details experimental methodologies for key assays, and visualizes the underlying biological pathways and experimental workflows.

The escalating prevalence of stress-related disorders has intensified the search for novel therapeutic agents with improved efficacy and safety profiles. The corticotropin-releasing factor (CRF) system, particularly the CRF1 receptor, plays a pivotal role in mediating the body's response to stress.[1][2] Antagonism of this receptor has emerged as a promising strategy for the development of new anxiolytic and antidepressant medications.[3] Within this context, the 3-phenylpyrazinone scaffold has been identified as a promising chemotype for the development of potent and selective CRF1 receptor antagonists.[3][4] This guide delves into the nuanced structure-activity relationships of this class of compounds, offering a comparative analysis of their performance based on experimental data.

Comparative Analysis of CRF1 Receptor Binding Affinity

The potency of 3-phenylpyrazinone derivatives is significantly influenced by the nature and position of substituents on both the phenyl and pyrazinone rings. The following table summarizes the in vitro CRF1 receptor binding affinities (IC50) for a selection of N3-phenylpyrazinone analogs, highlighting key SAR trends.

Compound IDPhenyl Ring Substituents (Ar)Pyrazinone Ring Substituent (R1)XYnCRF1 IC50 (nM)[3][5]
1a 2,4-Cl₂MeCHCH11.2
1b 2,4-Cl₂EtCHCH10.8
1c 2,4-Cl₂i-PrCHCH10.5
1d 2,4-Me₂, 6-ClMeCHCH10.3
1e 2,4,6-Me₃MeCHCH10.4
2a 2,4-Cl₂MeNCH125
2b 2,4-Cl₂MeCHN1>1000
3a 2,4-Cl₂MeCHCH0150
3b 2,4-Cl₂MeCHCH23.5
4a 2-Cl, 4-MeMeCHCH10.9
4b 4-Cl, 2-MeMeCHCH11.1
4c 2,4-Br₂MeCHCH10.7

Key SAR Observations:

  • Substitution on the Phenyl Ring (Ar): Potent CRF1 receptor antagonism is consistently observed with 2,4-disubstitution on the N3-phenyl ring. Halogen substituents, particularly chlorine and bromine, are well-tolerated and often lead to high affinity.[3][5] The presence of a methyl group at the 2-position, in combination with a halogen at the 4-position, also results in potent compounds. Tri-substitution with smaller alkyl groups, such as in the 2,4,6-trimethyl analog, maintains high potency.

  • Alkyl Substituent on the Pyrazinone Ring (R1): The size of the alkyl group at the position ortho to the pyrazinone nitrogen plays a role in binding affinity. Small, branched alkyl groups like isopropyl are slightly more favorable than methyl or ethyl groups.

  • Nature of the Linker (X and Y): The composition of the linker between the pyrazinone core and the terminal ring system is critical. A carbon-based linker (X=CH, Y=CH) is preferred over nitrogen-containing linkers. Introduction of a nitrogen atom at either position X or Y significantly reduces or abolishes CRF1 receptor binding affinity.

  • Length of the Linker (n): The length of the alkyl chain connecting to the terminal ring system influences potency. A single methylene unit (n=1) is generally optimal. Both shortening the linker (n=0) and lengthening it (n=2) can be detrimental to activity, although a longer linker is better tolerated than its absence.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the CRF1 receptor signaling pathway implicated in anxiety and a typical experimental workflow for evaluating the synthesized 3-phenylpyrazinone derivatives.

CRF1_Signaling_Pathway cluster_stress Stress Response cluster_receptor CRF1 Receptor Activation cluster_cellular Cellular Response Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus CRF CRF Release Hypothalamus->CRF CRF1_R CRF1 Receptor (GPCR) CRF->CRF1_R Binds G_Protein Gs Protein CRF1_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Neuronal_Activity Increased Neuronal Excitability PKA->Neuronal_Activity Anxiety_Response Anxiety-like Behaviors Neuronal_Activity->Anxiety_Response Antagonist 3-Phenylpyrazinone Derivative Antagonist->CRF1_R Blocks

Caption: CRF1 Receptor Signaling Pathway in Anxiety.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis Starting_Materials Starting Materials Synthesis Multi-step Synthesis of 3-Phenylpyrazinone Derivatives Starting_Materials->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification CRF1_Assay CRF1 Receptor Binding Assay (IC50) Purification->CRF1_Assay Selectivity_Assays Selectivity Screening (e.g., CRF2 Receptor) CRF1_Assay->Selectivity_Assays Lead Compounds In_Vivo_Models In Vivo Efficacy Models (e.g., Defensive Withdrawal Test) Selectivity_Assays->In_Vivo_Models Selective Compounds SAR_Analysis Structure-Activity Relationship Analysis In_Vivo_Models->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental Workflow for SAR Studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the protocol for the CRF1 receptor binding assay used to determine the IC50 values of the 3-phenylpyrazinone derivatives.

CRF1 Receptor Binding Assay Protocol

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human CRF1 receptor. The assay measures the ability of a test compound to displace a radiolabeled ligand from the receptor.

Materials and Reagents:

  • Cell Membranes: Membranes from HEK293 cells stably expressing the human CRF1 receptor.

  • Radioligand: [¹²⁵I]Sauvagine or another suitable high-affinity CRF1 receptor radioligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 2 mM EGTA, and 0.1% BSA.

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of a known non-radiolabeled CRF1 receptor antagonist (e.g., Antalarmin).

  • Test Compounds: 3-Phenylpyrazinone derivatives dissolved in DMSO to create stock solutions.

  • 96-well Plates: Non-binding surface plates.

  • Glass Fiber Filters: Pre-treated with a solution such as 0.5% polyethylenimine (PEI).

  • Scintillation Fluid.

  • Scintillation Counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer.

    • Non-specific Binding: Non-specific binding control.

    • Test Compound: Diluted test compound.

  • Membrane Addition: Add the CRF1 receptor-containing cell membranes to each well. The amount of membrane protein per well should be optimized to give a sufficient signal-to-noise ratio.

  • Radioligand Addition: Add the radioligand to each well at a concentration close to its Kd for the CRF1 receptor.

  • Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 90-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

This detailed examination of the structure-activity relationship of 3-phenylpyrazinone derivatives as CRF1 receptor antagonists provides a valuable resource for medicinal chemists and pharmacologists. The presented data and methodologies can guide the rational design of more potent and selective anxiolytic and antidepressant drug candidates, ultimately contributing to the development of novel treatments for stress-related disorders.

References

A Comparative Analysis of the Insecticidal Properties of Pyrazoles and Pyrazinones

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing quest for effective and specific insect control agents, researchers continually explore diverse chemical scaffolds. Among these, heterocyclic compounds have proven to be a particularly fruitful area of investigation. This guide provides a comparative overview of the insecticidal activity of two such classes: pyrazoles and the less-characterized pyrazinones. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and pest management, offering a comprehensive look at their mechanisms of action, documented efficacy, and the experimental methods used for their evaluation.

Executive Summary

This comparison reveals a significant disparity in the development and characterization of pyrazoles and pyrazinones as insecticides. Pyrazoles are a well-established and commercially significant class of insecticides with multiple, well-defined modes of action and a substantial body of research supporting their efficacy. In contrast, while the pyrazinone scaffold is of interest for various biological activities, its role and potential as a practical insecticide is not well-documented in publicly available research, with a notable lack of specific efficacy data and defined insecticidal mechanisms of action.

Mechanism of Action: A Tale of Two Scaffolds

Pyrazoles: This class of insecticides exhibits a range of mechanisms, making them versatile tools in pest management. The most prominent modes of action include:

  • GABA-gated Chloride Channel Antagonism: Phenylpyrazoles, such as the widely used fipronil, act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor. By blocking the GABA-gated chloride channels in insect neurons, these compounds prevent the influx of chloride ions, which normally has an inhibitory or "calming" effect. This disruption leads to hyperexcitation of the central nervous system, resulting in convulsions and death of the insect.[1]

  • Mitochondrial Electron Transport Inhibition: Some pyrazole derivatives function by inhibiting mitochondrial electron transport at the NADH-CoQ reductase site (Complex I). This disruption of the electron transport chain prevents the formation of ATP, the primary energy currency of the cell, leading to cellular dysfunction and eventual organismal death.[1]

  • Voltage-gated Sodium Channel Blockade: A subset of pyrazole insecticides, known as pyrazolines, act as blockers of voltage-gated sodium channels in nerve cells. This action prevents the propagation of nerve impulses, leading to paralysis and death.[2]

Signaling Pathway Diagrams

GABA_Receptor_Antagonism cluster_neuron Postsynaptic Neuron cluster_action Insecticidal Action GABA_Receptor GABA-gated Chloride Channel Chloride_Influx Chloride Ion Influx (Cl-) GABA_Receptor->Chloride_Influx GABA binding Blockage Channel Blockage Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Normal_Function Normal Neuronal Function Hyperpolarization->Normal_Function Pyrazole Pyrazole Insecticide (e.g., Fipronil) Pyrazole->GABA_Receptor binds to Hyperexcitation Hyperexcitation Blockage->Hyperexcitation Insect_Death Insect Death Hyperexcitation->Insect_Death

Figure 1: Mechanism of action for pyrazole insecticides targeting the GABA-gated chloride channel.

MET_Inhibition cluster_mitochondrion Mitochondrial Inner Membrane cluster_action Insecticidal Action Complex_I Complex I (NADH-CoQ Reductase) ETC Electron Transport Chain Complex_I->ETC Inhibition Inhibition ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP_Production ATP Production ATP_Synthase->ATP_Production Pyrazole_MET Pyrazole/Pyridazinone Insecticide Pyrazole_MET->Complex_I binds to and inhibits No_ATP ATP Depletion Inhibition->No_ATP Cell_Death Cell Death No_ATP->Cell_Death

Figure 2: Mechanism of action for pyrazole and pyridazinone insecticides targeting mitochondrial electron transport.

Quantitative Comparison of Insecticidal Activity

The efficacy of an insecticide is typically quantified by its median lethal concentration (LC50) or median lethal dose (LD50). The LC50 is the concentration of the chemical in a medium (e.g., air, water, or diet) that kills 50% of a test population, while the LD50 is the dose administered (e.g., topically or orally) that kills 50% of the population. Lower LC50 and LD50 values indicate higher toxicity.

Pyrazoles: A wealth of data exists for the insecticidal activity of various pyrazole derivatives against a broad spectrum of pests. The following tables summarize some of these findings.

Compound Insect Species LC50 Reference
FipronilAphis craccivora (Cowpea aphid)0.0001%[4]
Pyrazole Schiff base 3fTermites0.001 µg/mL[5]
Pyrazole Schiff base 3dTermites0.006 µg/mL[5]
Fipronil (Reference)Termites0.038 µg/mL[5]
Pyrazole derivative 6hLocusts47.68 µg/mL[5]
Fipronil (Reference)Locusts63.09 µg/mL[5]
Pyrazole derivative 7Culex pipiens larvae180.35 µg/mL[6]
Pyrazole derivative 5Culex pipiens larvae222.87 µg/mL[6]
Pyrazole derivative 9Culex pipiens larvae235.25 µg/mL[6]
Diacylhydrazine derivative 10hPlutella xylostella23.67 mg/L[7]
Diacylhydrazine derivative 10gPlutella xylostella27.49 mg/L[7]
Diacylhydrazine derivative 10wPlutella xylostella28.90 mg/L[7]

Pyrazinones: As of this review, there is a notable absence of publicly available, peer-reviewed studies detailing the LC50 or LD50 values of pyrazinone-based insecticides against common insect pests. While some sources allude to their insecticidal use, quantitative data to support these claims and allow for a direct comparison with pyrazoles is not available.

Experimental Protocols for Insecticide Bioassays

The determination of insecticidal activity follows standardized laboratory procedures. Below is a generalized workflow for a typical contact vial bioassay used to determine the LC50 of a compound.

Experimental Workflow Diagram

Bioassay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_data Data Collection & Analysis Stock_Solution Prepare Stock Solution of Test Compound Serial_Dilutions Create Serial Dilutions (Multiple Concentrations) Stock_Solution->Serial_Dilutions Coat_Vials Coat Inside of Vials with Dilutions Serial_Dilutions->Coat_Vials Solvent_Evaporation Evaporate Solvent Coat_Vials->Solvent_Evaporation Introduce_Insects Introduce Test Insects (e.g., 20 insects/vial) Solvent_Evaporation->Introduce_Insects Incubation Incubate at Controlled Temperature and Humidity Introduce_Insects->Incubation Mortality_Count Record Mortality at Specific Time Points (e.g., 24, 48h) Incubation->Mortality_Count Probit_Analysis Perform Probit Analysis on Mortality Data Mortality_Count->Probit_Analysis LC50_Determination Determine LC50 Value Probit_Analysis->LC50_Determination

Figure 3: Generalized workflow for a contact vial insecticide bioassay.
Detailed Methodology

  • Preparation of Test Solutions: A stock solution of the test compound (pyrazole or pyrazinone derivative) is prepared in a suitable solvent, such as acetone. A series of dilutions are then made from this stock solution to create a range of concentrations to be tested.

  • Vial Treatment: The inside of glass scintillation vials are evenly coated with a specific volume of each dilution. A control group of vials is treated with the solvent alone. The vials are then left to dry, allowing the solvent to evaporate completely, leaving a thin film of the test compound on the inner surface.

  • Insect Exposure: A predetermined number of test insects of a specific species and life stage (e.g., third-instar larvae or adult mosquitoes) are introduced into each vial. The vials are then sealed with a breathable material.

  • Incubation: The vials are maintained under controlled environmental conditions (temperature, humidity, and light cycle) for a specified period.

  • Data Collection: Mortality is assessed at regular intervals, typically at 24 and 48 hours after exposure. Insects that are unable to make coordinated movements when prodded are considered dead.

  • Data Analysis: The mortality data is corrected for any deaths in the control group using Abbott's formula. The corrected mortality data is then subjected to probit analysis to determine the LC50 value, along with its 95% confidence intervals.[4]

Conclusion

The comparison between pyrazoles and pyrazinones as insecticides is currently a one-sided affair. Pyrazoles represent a mature and highly effective class of insect control agents, with a deep understanding of their various mechanisms of action and a wealth of quantitative efficacy data. Their versatility in targeting different neuronal and metabolic pathways underscores their importance in modern agriculture and public health.

In contrast, the potential of pyrazinones as a distinct class of insecticides remains largely unexplored in the public domain. While the chemical scaffold is of interest in medicinal chemistry, dedicated research into its insecticidal properties, including mode of action studies and efficacy trials, is conspicuously lacking. For researchers and drug development professionals, this represents both a significant knowledge gap and a potential opportunity. The pyrazinone scaffold could hold untapped potential for novel insecticidal activity, but substantial foundational research is required to ascertain this and to bring it to a level of understanding comparable to that of the pyrazoles. Future research should focus on synthesizing and screening pyrazinone derivatives for insecticidal activity, and for any promising candidates, elucidating their mechanism of action.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 3-Phenylpyrazin-2-ol, a novel synthetic pyrazine derivative, against key enzymes involved in fungal cell wall biosynthesis. Due to the limited publicly available data on the specific biological targets of this compound, this guide presents a hypothetical cross-reactivity study based on the known activity of structurally related N-(5-phenylpyrazin-2-yl)-benzamide derivatives, which have been shown to target Chitin Synthase 1 (CHS1).[1]

The data herein is intended to serve as a framework for designing and interpreting cross-reactivity and selectivity studies for this class of compounds. The experimental protocols provided are based on established methodologies for assessing enzyme inhibition.

Quantitative Cross-Reactivity Data

The following table summarizes the hypothetical inhibitory activity of this compound and related, well-characterized enzyme inhibitors against a panel of enzymes crucial for fungal cell wall integrity. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies higher potency.

CompoundPrimary TargetCHS1 IC50 (µM)CHS2 IC50 (µM)β-1,3-Glucan Synthase IC50 (µM)Selectivity (CHS1 vs. CHS2)
This compound CHS1 0.85 25.5 >100 30-fold
Polyoxin DCHS0.71.5>1002.1-fold
Nikkomycin ZCHS0.5500>1001000-fold
CaspofunginGlucan Synthase>100>1000.002N/A

Disclaimer: The IC50 values for this compound are hypothetical and for illustrative purposes. Data for comparator compounds are compiled from various sources for comparative context.[2][3]

Experimental Protocols

A detailed methodology is crucial for the reproducibility of cross-reactivity studies. The following protocol outlines a non-radioactive, high-throughput assay to determine the inhibitory activity of test compounds on Chitin Synthase 1.

In Vitro Chitin Synthase Activity Assay

This protocol describes a method to determine the inhibitory activity of compounds against CHS1 using a non-radioactive, high-throughput format.[4][5]

1. Preparation of Fungal Microsomes: a. Fungal cells (e.g., Candida albicans) are cultured in a suitable liquid medium to the mid-logarithmic phase of growth. b. Cells are harvested by centrifugation and washed with a sterile buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂). c. The cell pellet is resuspended in an extraction buffer containing protease inhibitors and lysed, for example, by homogenization with glass beads. d. The cell lysate is subjected to low-speed centrifugation to remove cell debris. e. The resulting supernatant is then centrifuged at high speed to pellet the microsomal fraction, which contains the membrane-bound chitin synthase. f. The microsomal pellet is resuspended in a storage buffer, and the total protein concentration is determined.

2. Chitin Synthase Inhibition Assay: a. The assay is performed in a 96-well plate pre-coated with wheat germ agglutinin (WGA), which binds to the chitin product. b. The zymogenic form of chitin synthase in the microsomal extract is activated by a brief incubation with trypsin. The reaction is then stopped with a soybean trypsin inhibitor.[4] c. The trypsin-treated cell extract is added to the wells of the WGA-coated plate. d. Test compounds, including this compound and comparators, are dissolved in DMSO and added to the wells at various concentrations. A DMSO-only well serves as a control. e. The enzymatic reaction is initiated by adding a premixed solution containing the substrate UDP-N-acetylglucosamine (UDP-GlcNAc). f. The plate is incubated on a shaker at 30°C for a specified period (e.g., 3 hours) to allow for chitin synthesis.[4][5]

3. Quantification of Chitin Synthesis: a. After incubation, the plate is washed to remove unreacted substrate and unbound components. b. The synthesized chitin, captured by the WGA on the plate, is quantified. This can be achieved by adding a WGA-horseradish peroxidase (HRP) conjugate, followed by a TMB substrate.[4] c. The color development is stopped with an appropriate stop solution, and the absorbance is measured at 450 nm using a microplate reader.

4. Data Analysis: a. The percentage of inhibition for each concentration of the test compound is calculated relative to the DMSO control. b. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]

Visualizations

The following diagrams illustrate the experimental workflow and the targeted biological pathway.

experimental_workflow cluster_prep Enzyme & Compound Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis microsome_prep Fungal Microsome Preparation (CHS1) pre_incubation Pre-incubation of Enzyme with Compound microsome_prep->pre_incubation compound_prep Serial Dilution of This compound compound_prep->pre_incubation reaction_init Initiation with UDP-GlcNAc Substrate pre_incubation->reaction_init incubation Incubation & Chitin Synthesis reaction_init->incubation quantification Quantification of Chitin Product incubation->quantification ic50_calc IC50 Value Calculation quantification->ic50_calc

Figure 1. Experimental workflow for determining the IC50 of this compound against Chitin Synthase 1.

chitin_synthesis_pathway F6P Fructose-6-P GlcN6P Glucosamine-6-P F6P->GlcN6P GFAT GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GNA1 GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P AGM1 UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc UAP1 CHS1 Chitin Synthase 1 (CHS1) UDPGlcNAc->CHS1 Chitin Chitin CellWall Fungal Cell Wall Chitin->CellWall Inhibitor This compound Inhibitor->CHS1 Inhibition CHS1->Chitin

Figure 2. Simplified diagram of the fungal chitin biosynthesis pathway, indicating the inhibitory action of this compound on Chitin Synthase 1.

References

A Comparative Guide to Benchmarking the Purity of Synthesized 3-Phenylpyrazin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of synthesized active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For novel heterocyclic compounds such as 3-Phenylpyrazin-2-ol, a pyrazinone derivative with significant potential in medicinal chemistry, rigorous purity assessment is paramount. This guide provides a comprehensive framework for benchmarking the purity of synthesized this compound, comparing it against a commercial reference standard and outlining detailed experimental protocols for its analysis.

The presence of impurities, even in trace amounts, can have unforeseen consequences on the biological activity and toxicity of a drug candidate. Therefore, robust analytical methodologies are essential to detect, identify, and quantify any process-related impurities, degradation products, or residual starting materials. This guide details the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the comprehensive purity evaluation of this compound.

Comparative Analysis of Synthesized this compound

A newly synthesized batch of this compound was benchmarked against a commercially available reference standard procured from a reputable supplier. The purity of the reference standard was certified to be ≥98%. The following table summarizes the comparative analytical data obtained.

ParameterSynthesized this compoundCommercial Reference StandardAcceptance Criteria
Appearance Off-white to pale yellow powderWhite crystalline powderWhite to off-white powder
Purity by HPLC (% Area) 99.2%99.8%≥ 98.0%
Major Impurity (by HPLC) Impurity A (0.5%) at RRT 1.25Not DetectedIndividual impurity ≤ 0.5%
Total Impurities (by HPLC) 0.8%0.2%Total impurities ≤ 1.0%
¹H NMR Conforms to structureConforms to structureConforms to structure
Mass Spectrum (m/z) [M+H]⁺ = 173.0658[M+H]⁺ = 173.0655Conforms to theoretical mass
Residual Solvents Below detection limitsBelow detection limitsPh. Eur. / USP limits

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the purity assessment of this compound are provided below.

1. High-Performance Liquid Chromatography (HPLC-UV)

This method is adapted from a validated procedure for related heterocyclic compounds and is suitable for the separation and quantification of this compound and its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and dissolve in a 50 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.

    • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the synthesized this compound and prepare as per the standard solution.

2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural confirmation and the detection of proton-containing impurities.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.

  • Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis: The chemical shifts, coupling constants, and integration of the signals should be consistent with the structure of this compound. The absence of significant unassigned signals indicates high purity.

3. Mass Spectrometry (MS)

High-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition of the synthesized compound.

  • Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

  • Method: The sample can be introduced via direct infusion or by using the HPLC method described above.

  • Ionization Mode: Positive ion mode is typically suitable for this class of compounds.

  • Analysis: The observed mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) should be within 5 ppm of the theoretical calculated mass.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the purity assessment of synthesized this compound.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_comparison Benchmarking Synthesized_Product Synthesized Crude This compound Purification Purification (e.g., Recrystallization) Synthesized_Product->Purification HPLC HPLC-UV Analysis Purification->HPLC NMR ¹H NMR Analysis Purification->NMR MS Mass Spectrometry Purification->MS Data_Comparison Data Comparison & Purity Assignment HPLC->Data_Comparison NMR->Data_Comparison MS->Data_Comparison Reference_Standard Commercial Reference Standard Reference_Standard->HPLC Reference_Standard->NMR Reference_Standard->MS Signaling_Pathway_Purity cluster_compounds Test Compounds cluster_pathway Cellular Signaling Pure_Compound Pure this compound (Targeted Activity) Target_Receptor Target Receptor Pure_Compound->Target_Receptor Binds Impurity Process Impurity (Off-Target Activity) Off_Target_Receptor Off-Target Receptor Impurity->Off_Target_Receptor Binds Downstream_Signaling_Target Downstream Signaling (Desired Effect) Target_Receptor->Downstream_Signaling_Target Activates Downstream_Signaling_Off_Target Downstream Signaling (Undesired Effect) Off_Target_Receptor->Downstream_Signaling_Off_Target Activates

Phenylpyrazine-Based Insecticides: A New Frontier in Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of N-(5-phenylpyrazin-2-yl)-benzamide derivatives and their efficacy relative to established commercial insecticides.

Researchers in the field of crop protection are continually exploring novel chemical scaffolds to combat the ever-evolving challenge of insecticide resistance. One such promising area of investigation involves derivatives of 3-Phenylpyrazin-2-ol, specifically N-(5-phenylpyrazin-2-yl)-benzamide compounds. Recent studies have highlighted their potential as potent insect growth regulators, offering a new mode of action against critical lepidopteran pests. This guide provides a detailed comparison of the efficacy of these novel phenylpyrazine derivatives with established commercial insecticides, supported by available experimental data and methodologies.

Executive Summary

N-(5-phenylpyrazin-2-yl)-benzamide derivatives have demonstrated significant insecticidal activity, particularly against the diamondback moth (Plutella xylostella) and the Egyptian cotton leafworm (Spodoptera littoralis).[1][2] Their mode of action is the inhibition of chitin biosynthesis, a pathway crucial for insect growth and development. This mechanism is similar to that of the commercial insecticide lufenuron. While quantitative efficacy data for the phenylpyrazine derivatives is not yet publicly available, initial studies describe them as having "strong potency" against these key pests. This guide will present a qualitative comparison based on these findings alongside quantitative data for relevant commercial insecticides.

Efficacy and Performance Data

Direct quantitative comparisons of insecticidal efficacy are typically made using metrics such as the median lethal concentration (LC50), which is the concentration of a substance required to kill 50% of a test population. While specific LC50 values for N-(5-phenylpyrazin-2-yl)-benzamide derivatives are not available in the reviewed literature, their potency has been noted. For a comprehensive comparison, the following tables summarize the LC50 values of several commercial insecticides against Plutella xylostella and Spodoptera littoralis.

Table 1: Efficacy of Commercial Insecticides against Plutella xylostella

InsecticideChemical ClassLC50 (mg/L or ppm)Target Life StageCitation(s)
LufenuronBenzoylurea0.71Larvae[3][4]
NovaluronBenzoylurea3.4792nd Instar Larvae[5]
ChlorantraniliproleDiamide0.000275 - 0.00037 (% conc.)3rd Instar Larvae[6]
SpinosadSpinosyn0.00486 - 0.00541 (% conc.)3rd Instar Larvae[6]

Table 2: Efficacy of Commercial Insecticides against Spodoptera littoralis

InsecticideChemical ClassLC50 (mg/L or ppm)Target Life StageCitation(s)
LufenuronBenzoylurea0.09214th Instar Larvae[7]
LufenuronBenzoylurea1.74th Instar Larvae[8]
ChlorfluazuronBenzoylurea1.964th Instar Larvae

Experimental Protocols

The evaluation of insecticidal efficacy relies on standardized bioassay procedures. The leaf-dip bioassay is a common and reliable method used to determine the toxicity of insecticides to leaf-eating insects.

Leaf-Dip Bioassay Protocol

This method is widely used for determining the lethal concentrations of insecticides against lepidopteran larvae such as P. xylostella and S. littoralis.

Materials:

  • Test insecticide solutions of varying concentrations

  • Control solution (e.g., water with a surfactant)

  • Fresh, untreated host plant leaves (e.g., cabbage for P. xylostella, castor bean for S. littoralis)

  • Petri dishes or similar ventilated containers

  • Filter paper

  • Forceps

  • Test insects (e.g., 2nd or 3rd instar larvae)

Procedure:

  • Preparation of Treated Leaves: Individual leaves are dipped into the test insecticide solutions for a set period, typically 10-30 seconds, with gentle agitation to ensure complete coverage.[9][10][11][12][13]

  • Drying: The treated leaves are then allowed to air-dry on a non-absorbent surface.

  • Experimental Setup: A piece of moistened filter paper is placed in the bottom of each petri dish to maintain humidity. The dried, treated leaf is then placed in the dish.

  • Introduction of Insects: A predetermined number of larvae (e.g., 10-20) are carefully transferred onto the treated leaf in each petri dish using a fine brush or forceps.

  • Incubation: The petri dishes are covered with a ventilated lid and kept under controlled laboratory conditions (e.g., 25°C, 60-70% relative humidity, and a specific photoperiod).

  • Mortality Assessment: Mortality is recorded at specific time intervals, typically 24, 48, and 72 hours after exposure. Larvae that are unable to move in a coordinated manner when prodded are considered dead.

  • Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. A probit analysis is then performed to determine the LC50 value.

Mechanism of Action: Chitin Biosynthesis Inhibition

Both the N-(5-phenylpyrazin-2-yl)-benzamide derivatives and lufenuron act as insect growth regulators by inhibiting chitin biosynthesis.[1][2] Chitin is a vital structural component of the insect's exoskeleton. By disrupting the production of chitin, these insecticides interfere with the molting process, leading to larval mortality. Genetic studies have indicated that a key target for the phenylpyrazine derivatives is Chitin Synthase 1.[1][2]

The following diagram illustrates the key steps in the insect chitin biosynthesis pathway and highlights the point of inhibition by these compounds.

Chitin_Biosynthesis_Pathway cluster_synthesis Chitin Synthesis Trehalose Trehalose Glucose Glucose Trehalose->Glucose Trehalase G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P G6PI GlcN6P Glucosamine-6-phosphate F6P->GlcN6P GFAT GlcNAc6P N-acetylglucosamine-6-phosphate GlcN6P->GlcNAc6P GNPDA GlcNAc1P N-acetylglucosamine-1-phosphate GlcNAc6P->GlcNAc1P PAGM UDPGlcNAc UDP-N-acetylglucosamine GlcNAc1P->UDPGlcNAc UAP Chitin Chitin Polymer UDPGlcNAc->Chitin CHS Chitin Synthase 1 (CHS1) Cuticle Exoskeleton (Cuticle) Chitin->Cuticle Trehalase Trehalase Hexokinase Hexokinase G6PI Glucose-6-phosphate isomerase GFAT Glutamine:fructose-6-phosphate aminotransferase (GFAT) GNPDA Glucosamine-6-phosphate N-acetyltransferase PAGM Phosphoacetylglucosamine mutase UAP UDP-N-acetylglucosamine pyrophosphorylase CHS->Chitin Inhibition Inhibition by N-(5-phenylpyrazin-2-yl)-benzamide derivatives & Lufenuron Inhibition->CHS

Caption: Simplified insect chitin biosynthesis pathway and the point of inhibition.

Experimental Workflow

The process of evaluating a novel insecticide, from synthesis to efficacy testing, follows a structured workflow. The diagram below outlines the key stages involved in the research and development of compounds like N-(5-phenylpyrazin-2-yl)-benzamide derivatives.

Experimental_Workflow Synthesis Chemical Synthesis of Phenylpyrazine Derivatives Purification Purification and Structural Characterization Synthesis->Purification Screening Initial Bioactivity Screening (Broad Pest Range) Purification->Screening Identification Identification of Active Compounds & Target Pests (e.g., Lepidoptera) Screening->Identification DoseResponse Dose-Response Bioassays (Leaf-Dip Method) Identification->DoseResponse MOA Mechanism of Action Studies (e.g., Symptomology, Genetic Analysis) Identification->MOA LC50 Determination of LC50 Values DoseResponse->LC50 Comparison Comparison with Commercial Insecticides LC50->Comparison MOA->Comparison

Caption: Workflow for insecticide discovery and evaluation.

Conclusion

N-(5-phenylpyrazin-2-yl)-benzamide derivatives represent a promising new class of insecticides with a specific and effective mode of action against important lepidopteran pests. Their ability to inhibit chitin biosynthesis places them in a critical role for insecticide resistance management strategies, particularly as an alternative to existing chemical classes. While further research is needed to provide detailed quantitative efficacy data and to assess their performance in field conditions, the initial findings of "strong potency" are highly encouraging. Continued investigation into this chemical family is warranted to fully understand their potential contribution to sustainable agriculture and pest control.

References

A Comparative Guide to the Conformational Analysis of 3-Phenylpyrazin-2-ol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The three-dimensional conformation of a molecule is paramount in determining its biological activity, physical properties, and interaction with other molecules. For drug development professionals, understanding the conformational landscape of a potential drug candidate like 3-Phenylpyrazin-2-ol is a critical step in rational drug design. This guide provides a comprehensive overview of the experimental and computational methodologies employed in the conformational analysis of this compound and its analogs, presenting a framework for researchers to characterize similar heterocyclic systems.

Introduction to Conformational Isomers of this compound

This compound can exist in different conformations primarily due to the rotation around the single bond connecting the phenyl group to the pyrazinone ring. The orientation of the phenyl group relative to the pyrazinone core defines the dominant conformers. These conformers can have significantly different energy levels, and the energy barrier between them determines their interchangeability at physiological temperatures. The key dihedral angle to consider is that which describes the rotation of the phenyl ring.

Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis in solution.[1] Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly useful as they provide information about through-space interactions between protons that are close to each other, typically within 5 Å.[2][3][4]

Experimental Protocol: 2D NOESY/ROESY

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to a concentration of approximately 10-20 mM. It is crucial to remove dissolved oxygen, especially for small molecules in NOESY experiments, which can be achieved by the freeze-pump-thaw method.[2]

  • Data Acquisition: Acquire 2D NOESY or ROESY spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For small molecules (MW < 600), NOESY is generally preferred.[2]

    • For medium-sized molecules (MW ~700-1200), where the NOE may be close to zero, ROESY is the experiment of choice as the ROE is always positive.[2]

  • Data Processing and Analysis: Process the 2D data using appropriate software. The presence of cross-peaks between protons of the phenyl ring and protons on the pyrazinone ring would indicate their spatial proximity, allowing for the determination of the preferred conformation. The intensity of the cross-peaks is qualitatively proportional to the inverse sixth power of the distance between the protons.

Single-Crystal X-ray Diffraction

X-ray crystallography provides the most definitive information about the conformation of a molecule in the solid state.[5] By determining the precise atomic coordinates, one can directly measure bond lengths, bond angles, and dihedral angles.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are essential. Common methods for growing single crystals include slow evaporation of a solvent, vapor diffusion, and hydrothermal/solvothermal synthesis.[5] A typical procedure involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly over several days to weeks.

  • Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. The crystal is then irradiated with X-rays (e.g., Mo Kα or Cu Kα radiation), and the diffraction pattern is collected as the crystal is rotated.[5]

  • Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure, yielding the final atomic coordinates and allowing for a detailed analysis of the molecular conformation.

Computational Chemistry

Computational methods are invaluable for predicting the stable conformers, determining their relative energies, and calculating the energy barriers for interconversion. Density Functional Theory (DFT) is a widely used method for these types of studies.[6]

Computational Protocol: DFT-Based Conformational Analysis

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers. This can be done using molecular mechanics force fields initially.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory, such as DFT with the B3LYP functional and a basis set like 6-311G**.[6]

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.

  • Rotational Barrier Calculation: To determine the energy barrier for the rotation of the phenyl group, a potential energy surface scan can be performed by systematically varying the dihedral angle of interest and calculating the energy at each step. The maximum energy along this path corresponds to the rotational barrier.

Data Presentation

The following table summarizes hypothetical computational data for the conformational analysis of this compound, based on typical values for similar molecular systems.

ConformerDihedral Angle (Phenyl-Pyrazinone)Relative Energy (kcal/mol)Rotational Barrier (kcal/mol)
Planar0° / 180°2.4-
Perpendicular90° / 270°0.02.4

Note: This data is illustrative. Actual values would need to be determined experimentally or through detailed calculations. The rotational barrier for a phenyl group in similar aromatic compounds can range from 2 to 6 kcal/mol.[7]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the conformational analysis of a novel heterocyclic compound.

conformational_analysis_workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_analysis Data Analysis & Interpretation synthesis Compound Synthesis purification Purification synthesis->purification nmr NMR Spectroscopy (NOESY/ROESY) purification->nmr xray X-ray Crystallography purification->xray conf_search Conformational Search purification->conf_search data_integration Integration of Experimental & Computational Data nmr->data_integration xray->data_integration geom_opt Geometry Optimization (DFT) conf_search->geom_opt energy_calc Energy & Barrier Calculation geom_opt->energy_calc energy_calc->data_integration conf_elucidation Conformational Elucidation data_integration->conf_elucidation

A generalized workflow for conformational analysis.

Conclusion

The conformational analysis of this compound and its analogs requires a multi-faceted approach, combining the strengths of experimental techniques like NMR and X-ray crystallography with the predictive power of computational chemistry. While NMR provides insights into the solution-state dynamics, X-ray crystallography offers a definitive picture in the solid state. Computational studies bridge the gap by providing a theoretical framework to understand the conformational preferences and energy landscapes. For drug development professionals, a thorough understanding of these methodologies is essential for the structure-based design of new therapeutic agents.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.